Technical Documentation Center

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
  • CAS: 288154-64-3

Core Science & Biosynthesis

Foundational

physicochemical characteristics of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

This technical guide provides an in-depth physicochemical and analytical profile of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide , a tertiary sulfonamide derivative.[1] This compound is structurally significant as a st...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and analytical profile of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide , a tertiary sulfonamide derivative.[1]

This compound is structurally significant as a stable, non-ionizable model of N4-acetylated sulfonamide metabolites.[1] In drug development, it serves as a critical reference standard for investigating the metabolic fate of sulfonamide antibiotics and assessing the risk of crystalluria (nephrotoxicity) associated with low-solubility acetylated metabolites.[1]

[1]

Physicochemical Characterization

Compound Identity & Significance Unlike classical "sulfa drugs" (primary secondary sulfonamides) which possess an acidic proton on the sulfonamide nitrogen (pKa ~10), this molecule incorporates a pyrrolidine ring directly attached to the sulfonyl group.[1] This substitution creates a tertiary sulfonamide , eliminating the acidic proton.[1]

Implication for Researchers: This structural modification renders the sulfonamide moiety non-ionizable at physiological pH.[1] Consequently, its solubility profile is driven almost entirely by lipophilicity (LogP) rather than pH-dependent ionization, making it a distinct probe for membrane permeability studies compared to active sulfonamides.[1]

Table 1: Core Physicochemical Properties
PropertyValue / CharacteristicTechnical Context
IUPAC Name N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamideSystematic nomenclature
CAS Registry 5702-82-9Key identifier for procurement [1]
Molecular Formula C₁₂H₁₆N₂O₃S
Molecular Weight 268.33 g/mol Monoisotopic mass: 268.088
Physical State White to off-white crystalline solidHigh lattice energy typical of para-substituted acetanilides
Calculated LogP (cLogP) ~1.2 - 1.7Moderately lipophilic; crosses membranes via passive diffusion [2]
pKa (Calculated) ~14 (Amide N)Neutral at pH 1-12.[1][2][3][4][5][6][7] No acidic sulfonamide proton.[1]
H-Bond Donors 1 (Acetamide NH)Limited water interaction capability
H-Bond Acceptors 3 (Sulfonyl O₂, Carbonyl O)
Solubility DMSO (>20 mg/mL), DCM, MethanolPoor aqueous solubility (<0.5 mg/mL) due to lack of ionization

Synthetic Fabrication Protocol

Objective: High-purity synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide via nucleophilic substitution.

Reaction Logic: The synthesis utilizes 4-acetamidobenzenesulfonyl chloride (N-acetylsulfanilyl chloride) as the electrophile.[1] Pyrrolidine acts as the nucleophile.[1] A base scavenger (Triethylamine or Pyridine) is mandatory to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis of the acetamide group.[1]

Step-by-Step Protocol
  • Preparation:

    • Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq, 23.3 g) in anhydrous Dichloromethane (DCM) (200 mL) under a nitrogen atmosphere. Cool to 0°C.[1]

  • Nucleophilic Addition:

    • Mix Pyrrolidine (1.1 eq) with Triethylamine (1.2 eq) in 50 mL DCM.

    • Add the amine mixture dropwise to the sulfonyl chloride solution over 30 minutes.[1] Critical: Maintain temperature <5°C to prevent side reactions.[1]

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting chloride (Rf ~0.[1]8) should disappear; the product (Rf ~0.[1]4) will appear.[1][4][6][8]

  • Work-up:

    • Wash the organic layer sequentially with:

      • 1N HCl (to remove unreacted amines).[1]

      • Saturated NaHCO₃ (to remove acidic impurities).[1]

      • Brine.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) .[1]

    • Yield Target: >85% as white needles.

Visualization: Synthesis Pathway

Synthesispath SM1 4-Acetamidobenzenesulfonyl Chloride INTER Tetrahedral Intermediate SM1->INTER DCM, 0°C SM2 Pyrrolidine (Nucleophile) SM2->INTER PROD Target: N-[4-(pyrrolidin-1-ylsulfonyl) phenyl]acetamide INTER->PROD Elimination of Cl- BYPROD Byproduct: HCl (Scavenged by Et3N) INTER->BYPROD

Figure 1: Nucleophilic substitution pathway for the synthesis of the target tertiary sulfonamide.[1]

Analytical Profiling & Identification

To validate the compound for use in biological assays, the following multi-modal analysis is required.

A. HPLC Method (Purity Assessment)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][5]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV @ 254 nm (Phenyl absorption).[1]

  • Retention Time Prediction: The compound is moderately lipophilic (LogP ~1.5).[1] Expect elution after primary sulfonamides (like sulfanilamide) but before highly greasy contaminants.[1]

B. NMR Interpretation (Structural Confirmation)

The ¹H-NMR (400 MHz, DMSO-d₆) spectrum will show three distinct regions. Causality of shifts is explained below:

  • Aromatic Region (7.6 - 7.8 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene ring (AA'BB' system).[1]

  • Amide Region (~10.2 ppm): A broad singlet representing the acetamide -NH.[1] This proton is exchangeable with D₂O.[1]

  • Aliphatic Region (Distinctive):

    • ~3.1 - 3.2 ppm: Multiplet (4H). Corresponds to the pyrrolidine protons adjacent to the nitrogen (α-protons).[1] Deshielded by the electron-withdrawing sulfonyl group.[1]

    • ~1.6 - 1.7 ppm: Multiplet (4H). Corresponds to the β-protons of the pyrrolidine ring.[1]

    • ~2.1 ppm: Singlet (3H). The methyl group of the acetamide.[1][4][5][6][7][8][9]

C. Mass Spectrometry (Fragmentation Logic)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Parent Ion: [M+H]⁺ = 269.1 m/z.[1]

  • Key Fragment (Diagnostic): Loss of the acetyl group (M - 42) or the pyrrolidine ring depending on collision energy.[1] The cleavage of the S-N bond is less favorable than the amide hydrolysis in high-energy collision induced dissociation (CID).[1]

Biological & Stability Context

Metabolic Stability: The N-acetyl group is susceptible to hydrolysis by arylacetamide deacetylases .[1] In vivo, this compound can be converted back to the free aniline (4-(pyrrolidin-1-ylsulfonyl)aniline).[1] Researchers must control for this if using the compound in long-duration cellular assays.[1]

Crystalluria Risk Model: Because this compound lacks the acidic sulfonamide proton, it cannot form water-soluble salts in alkaline urine (a common strategy to prevent kidney stones with older sulfa drugs).[1] It serves as a perfect "worst-case scenario" model for studying the precipitation kinetics of sulfonamide metabolites in the renal tubule.[1]

Visualization: Analytical & Metabolic Logic

AnalyticalLogic cluster_analysis Analytical Signature cluster_metabolism Biological Fate (In Vivo) CMPD Target Compound (Neutral, Lipophilic) HPLC HPLC: Retains on C18 (Mid-eluting) CMPD->HPLC NMR NMR: Pyrrolidine Multiplets (3.1 & 1.6 ppm) CMPD->NMR ENZ Enzyme: Arylacetamide Deacetylase CMPD->ENZ Hydrolysis METAB Metabolite: 4-(pyrrolidin-1-ylsulfonyl)aniline (Active Amine) ENZ->METAB Deacetylation

Figure 2: Analytical identification markers and metabolic susceptibility pathway.

References

  • Sigma-Aldrich. (n.d.).[1] N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide Product Page. Retrieved from

  • PubChem. (2025).[1][6][7][8][10] N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Compound Summary. National Library of Medicine.[1][6] Retrieved from

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for sulfonylation protocols).

  • GSRS. (n.d.). Substance Registration: N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide.[1][11] (Used for structural analog comparison). Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide, bearing the CAS number 288154-64-3, is a synthetic organic compound characterized by a core structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide, bearing the CAS number 288154-64-3, is a synthetic organic compound characterized by a core structure integrating an N-phenylacetamide and a pyrrolidinyl-sulfonamide moiety. While direct and extensive research on this specific molecule is not widely available in public literature, its structural components are well-represented in a multitude of pharmacologically active agents. This guide provides a comprehensive technical overview based on established principles of medicinal chemistry and inferred properties from structurally analogous compounds. We will explore its chemical identity, propose a logical synthetic pathway, and discuss its potential biological activities and mechanisms of action, with a particular focus on its prospective roles as an anti-inflammatory agent, an antimicrobial compound, or a carbonic anhydrase inhibitor. Furthermore, this document outlines detailed, field-proven experimental protocols for its synthesis, purification, and preliminary biological evaluation, offering a foundational framework for researchers and drug development professionals interested in this and related chemical scaffolds.

Chemical Identity and Physicochemical Properties

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 288154-64-3[1]
Molecular Formula C₁₂H₁₆N₂O₃S[2]
Molecular Weight 268.33 g/mol [2]
IUPAC Name N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide[3]
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2[2]
InChI Key FAAZVYRDPYXYPO-UHFFFAOYSA-N[2]

Proposed Synthesis Pathway

The synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can be logically approached through a two-step process starting from commercially available 4-acetamidobenzenesulfonyl chloride. This pathway is a standard and reliable method for the formation of sulfonamides.

Synthesis_Pathway cluster_0 Step 1: Sulfonamide Formation start 4-Acetamidobenzenesulfonyl Chloride reagent1 Pyrrolidine (Base, e.g., Triethylamine) Dichloromethane (DCM) start->reagent1 Reaction Conditions intermediate N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide reagent1->intermediate Yields

Caption: Proposed synthetic route for N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Pyrrolidine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.2 eq) followed by the dropwise addition of pyrrolidine (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified solid should also be determined.

Potential Biological Activities and Mechanisms of Action

The chemical structure of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide contains two key pharmacophores: the N-phenylacetamide group and the sulfonamide group. These moieties are present in a wide array of therapeutic agents, suggesting a range of potential biological activities for the target compound.[4]

Anti-inflammatory and Analgesic Potential

The N-phenylacetamide scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. For instance, paracetamol (acetaminophen) is a well-known analgesic and antipyretic that contains a hydroxylated N-phenylacetamide structure. The mechanism of action for many such compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. While some N-phenylacetamide derivatives exhibit non-hepatotoxic analgesic properties, it is crucial to experimentally validate both the efficacy and safety profile of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide.

Anti-inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Target_Compound N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (Hypothesized) Target_Compound->COX_Enzymes Inhibits (Potential)

Caption: Hypothesized anti-inflammatory mechanism of action.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents.[5] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. As mammals obtain folic acid from their diet, sulfonamides selectively target microbial metabolic pathways. The presence of the sulfonamide moiety in N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide suggests it may possess antibacterial properties.[6]

Carbonic Anhydrase Inhibition

Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7][8] CA inhibitors are used clinically as diuretics, anti-glaucoma agents, and for the treatment of epilepsy and altitude sickness.[9][10] The sulfonamide group can coordinate to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[11] Given its structure, N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a candidate for investigation as a carbonic anhydrase inhibitor.[12]

Proposed Experimental Workflows for Biological Evaluation

To elucidate the biological activity of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide, a tiered screening approach is recommended.

Biological_Evaluation_Workflow Start Synthesized & Purified Compound Primary_Screening Primary Screening Start->Primary_Screening COX_Assay In vitro COX-1/COX-2 Inhibition Assay Primary_Screening->COX_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing (e.g., MIC) Primary_Screening->Antimicrobial_Assay CA_Assay Carbonic Anhydrase Inhibition Assay Primary_Screening->CA_Assay Secondary_Screening Secondary Screening (If Primary is Positive) COX_Assay->Secondary_Screening Antimicrobial_Assay->Secondary_Screening CA_Assay->Secondary_Screening In_Vivo_Models In vivo Models (e.g., Carrageenan-induced paw edema) Secondary_Screening->In_Vivo_Models Toxicity_Assay Cytotoxicity Assays (e.g., MTT assay) Secondary_Screening->Toxicity_Assay End Lead Compound Identification In_Vivo_Models->End Toxicity_Assay->End

Caption: A tiered workflow for the biological evaluation of the target compound.

Protocol 1: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide against COX-1 and COX-2 enzymes.

Methodology: Commercially available COX inhibitor screening assay kits (e.g., from Cayman Chemical or Abcam) can be utilized. These assays typically measure the peroxidase activity of the COX enzymes.

  • Preparation: Reconstitute enzymes and prepare assay reagents according to the manufacturer's protocol. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

  • Inhibition: Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells. Incubate for a specified time at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide that inhibits the visible growth of a microorganism.

Methodology: Broth microdilution method.

  • Preparation: Prepare a stock solution of the test compound. Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide represents an intriguing, yet underexplored, chemical entity. Based on the well-documented pharmacological activities of its constituent N-phenylacetamide and sulfonamide moieties, this compound holds promise as a lead for the development of novel therapeutic agents, particularly in the areas of inflammation, infectious diseases, and conditions modulated by carbonic anhydrase activity. The synthetic route proposed herein is robust and amenable to the generation of analogs for structure-activity relationship (SAR) studies. The outlined experimental protocols provide a solid foundation for initiating the biological characterization of this compound. Future research should focus on the empirical determination of its physicochemical properties, a thorough evaluation of its in vitro and in vivo pharmacological profile, and an assessment of its safety and toxicological properties.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]

  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-(Pyrrolidin-1-yl)phenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103987386A - (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide compounds with modulating activity with commensurate effects, pharmaceutical substances (variants) and their use, compositions (variants) thereof body).
  • PubMed. (n.d.). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-(4-(PIPERIDIN-1-YLSULFONYL)PHENYL)ACETAMIDE. Retrieved from [Link]

  • National Institutes of Health. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • The University of Manchester. (2019). Arylation Using Sulfonamides: Phenylacetamide Synthesis through Tandem Acylation–Smiles Rearrangement. Retrieved from [Link]

  • YouTube. (2023). Carbonic Anhydrase Inhibitors - All you need to know. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]-. Retrieved from [Link]

  • SingleCare. (2022). Carbonic anhydrase inhibitors: Uses, common brands, and safety info. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Retrieved from [Link]

  • Semantic Scholar. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Retrieved from [Link]

  • US EPA. (n.d.). Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- - Substance Details. Retrieved from [Link]

  • European Patent Office. (2014). N-[5-(AMINOSULFONYL)-4-METHYL-1,3-THIAZOL-2-YL]. Retrieved from [Link]

  • Google Patents. (n.d.). US5371237A - Process for the production of 4-hydroxy-2-oxopyrrolidin-1-yl-acetamide.
  • PubChem. (n.d.). N4-Acetylsulfanilamide. Retrieved from [Link]

Sources

Foundational

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide molecular weight and formula

[1] Executive Summary & Molecular Identity N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a specialized sulfonamide derivative characterized by the substitution of the primary sulfonamide nitrogen with a pyrrolidine r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecular Identity

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a specialized sulfonamide derivative characterized by the substitution of the primary sulfonamide nitrogen with a pyrrolidine ring.[1] This structural modification "caps" the sulfonamide, removing its acidic proton and significantly altering the molecule's lipophilicity, solubility, and hydrogen-bonding potential compared to primary benzenesulfonamides.[1]

In medicinal chemistry, this scaffold serves as a critical probe for exploring Structure-Activity Relationships (SAR), particularly when evaluating the role of the sulfonamide moiety in protein-ligand interactions (e.g., COX-2 inhibition, carbonic anhydrase inhibition).[1]

Table 1: Physicochemical Identity
PropertyValue
CAS Number 52373-51-0
Molecular Formula

Molecular Weight 268.33 g/mol
IUPAC Name N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Predicted LogP ~1.1 – 1.7 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Sulfonyl O, Amide O)

Synthetic Methodology

The synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a classic nucleophilic substitution reaction (Schotten-Baumann type) involving N-acetylsulfanilyl chloride (ASC) and pyrrolidine .[1]

Expert Insight: The critical control point in this synthesis is the management of the exotherm and the removal of the hydrochloric acid (HCl) byproduct.[1] Failure to neutralize HCl effectively can lead to the hydrolysis of the acetamide group, reverting the product to the aniline derivative (sulfanilamide analog).[1]

Protocol: Sulfonylation of Pyrrolidine

Reagents:

  • N-acetylsulfanilyl chloride (ASC) [CAS: 121-60-8][1]

  • Pyrrolidine [CAS: 123-75-1][1]

  • Base: Triethylamine (TEA) or Pyridine (to scavenge HCl)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of N-acetylsulfanilyl chloride in anhydrous DCM under an inert atmosphere (

    
    ). Cool the solution to 0°C using an ice bath.
    
  • Addition: Mix 1.1 equivalents of pyrrolidine with 1.2 equivalents of TEA in a separate vessel. Add this mixture dropwise to the ASC solution over 20 minutes.

    • Why: Slow addition prevents a runaway exotherm which could degrade the sulfonyl chloride.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1]

  • Quench & Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine) followed by saturated

    
     and brine.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
    
Visualization: Synthesis Pathway

SynthesisPathway ASC N-acetylsulfanilyl chloride Intermediate Transition State (Tetrahedral) ASC->Intermediate Nucleophilic Attack Pyr Pyrrolidine Pyr->Intermediate Product N-[4-(pyrrolidin-1-ylsulfonyl) phenyl]acetamide Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged) Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for the formation of the sulfonamide bond.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance ( -NMR)
  • Amide Region (

    
     10.0–10.2 ppm):  A broad singlet corresponding to the acetamide 
    
    
    
    .[1]
  • Aromatic Region (

    
     7.7–7.9 ppm):  Two doublets (integration 2H each) characteristic of a para-substituted benzene ring (AA'BB' system).[1]
    
  • Pyrrolidine Ring (

    
     3.1–3.3 ppm & 1.6–1.8 ppm): 
    
    • Multiplet at ~3.2 ppm (4H) for protons adjacent to Nitrogen (

      
      ).[1]
      
    • Multiplet at ~1.7 ppm (4H) for the distal ring protons (

      
      ).[1]
      
  • Acetyl Group (

    
     2.1 ppm):  A sharp singlet (3H) for the methyl group (
    
    
    
    ).[1]
Mass Spectrometry (ESI-MS)[1]
  • Expected [M+H]+: 269.34 m/z.[1]

  • Fragmentation Pattern: Loss of the acetyl group (

    
    ) is a common fragmentation pathway in acetamides.[1]
    

Applications in Drug Discovery

This molecule functions as a tertiary sulfonamide , a structural motif often employed to modulate the physicochemical properties of drug candidates.[1]

  • Metabolic Stability: Unlike primary sulfonamides, the pyrrolidine-sulfonyl moiety is resistant to N-glucuronidation, potentially extending the half-life of the scaffold in vivo.[1]

  • Solubility Profiling: The removal of the acidic sulfonamide proton (

    
     ~10 in primary sulfonamides) eliminates pH-dependent solubility in the physiological range, making this molecule a neutral lipophile.[1]
    
  • Prodrug Strategies: The acetamide group can be hydrolyzed in vivo by amidases to release the free aniline (4-(pyrrolidin-1-ylsulfonyl)aniline), which may then act as the active pharmacophore.[1]

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core N-[4-(pyrrolidin-1-ylsulfonyl) phenyl]acetamide Acetamide Acetamide Group (Masked Aniline) Core->Acetamide Sulfonyl Sulfonyl Group (H-Bond Acceptor) Core->Sulfonyl Pyrrolidine Pyrrolidine Ring (Lipophilic Cap) Core->Pyrrolidine Effect3 Prodrug Potential (Amidase Target) Acetamide->Effect3 Effect1 Prevents N-Glucuronidation Pyrrolidine->Effect1 Effect2 Removes Acidic Proton (Neutral pH Profile) Pyrrolidine->Effect2

Caption: Functional dissection of the molecule highlighting its utility in medicinal chemistry optimization.

References

  • Sigma-Aldrich. N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide Product Detail. Link[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1480263 (Related Structure Validation). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Sulfonamide Synthesis Protocols).

Sources

Exploratory

An In-Depth Technical Guide to N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide: A Research Chemical with Therapeutic Potential

Introduction: Unveiling a Novel Scaffold in Drug Discovery In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into a single molecular entity presents a promising avenue...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into a single molecular entity presents a promising avenue for the discovery of novel therapeutic agents. N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide emerges as a compelling, yet underexplored, research chemical at the intersection of two biologically significant classes of compounds: N-phenylacetamides and sulfonamides. The N-phenylacetamide core is a recognized scaffold in the development of analgesic, anti-inflammatory, and anticancer agents[1]. Concurrently, the sulfonamide group is a cornerstone of a vast array of pharmaceuticals, demonstrating a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties[2][3]. The incorporation of a pyrrolidine ring, a prevalent motif in numerous biologically active natural products and synthetic drugs, may further enhance the compound's pharmacological profile and drug-like properties[4][5].

This technical guide provides a comprehensive overview of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide, postulating its therapeutic potential based on the activities of its constituent moieties. We will delve into its chemical properties, propose a detailed synthetic route, and outline robust analytical methodologies for its characterization. Furthermore, this document will present a series of in-depth experimental protocols to investigate its hypothesized anticancer and anti-inflammatory activities, providing a roadmap for researchers to unlock the therapeutic promise of this novel compound.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool and potential therapeutic. The key properties of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₃S---
Molecular Weight 268.33 g/mol ---
Appearance Solid (predicted)---
Solubility Predicted to be soluble in organic solvents such as DMSO, DMF, and alcohols. Aqueous solubility is expected to be low.---
LogP 3.09770---

Proposed Synthesis and Characterization

The synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can be achieved through a straightforward and efficient multi-step process, adaptable from established methodologies for the preparation of N-arylsulfonamides[6][7][8].

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation A Acetanilide C 4-Acetamidobenzenesulfonyl chloride A->C Reaction B Chlorosulfonic Acid B->C Reagent D 4-Acetamidobenzenesulfonyl chloride F N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide D->F Reaction E Pyrrolidine E->F Reagent

Caption: Proposed two-step synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • In a fume hood, cautiously add acetanilide (1 equivalent) in small portions to an excess of chlorosulfonic acid (≥ 5 equivalents) at 0 °C with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 4-acetamidobenzenesulfonyl chloride, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

  • Dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C and add pyrrolidine (2.2 equivalents) dropwise with stirring. The excess pyrrolidine acts as a base to neutralize the HCl formed during the reaction.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl to remove excess pyrrolidine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide by recrystallization or column chromatography.

Analytical Characterization Workflow

Analytical_Workflow cluster_0 Purified Compound cluster_1 Structural Confirmation cluster_2 Purity Assessment Start N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide NMR ¹H and ¹³C NMR Start->NMR MS Mass Spectrometry (HRMS) Start->MS FTIR FT-IR Spectroscopy Start->FTIR HPLC HPLC Analysis Start->HPLC Elemental Elemental Analysis Start->Elemental

Caption: Analytical workflow for the characterization of the synthesized compound.

Expected Analytical Data:

  • ¹H NMR: Peaks corresponding to the acetyl protons, the aromatic protons, and the protons of the pyrrolidine ring.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons, the carbons of the pyrrolidine ring, and the methyl carbon of the acetyl group.

  • HRMS: The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound.

  • FT-IR: Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and the S=O stretches of the sulfonamide group.

  • HPLC: A single major peak indicating the purity of the compound.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on related compounds, N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is hypothesized to exhibit potent anticancer and anti-inflammatory properties.

Anticancer Potential: A Multi-targeted Approach

The sulfonamide moiety is a key feature in numerous anticancer agents that function through diverse mechanisms, including the inhibition of carbonic anhydrases, tyrosine kinases, and angiogenesis[3][9]. Phenylacetamide derivatives have also demonstrated significant cytotoxic effects against various cancer cell lines[10].

Potential Mechanisms of Anticancer Action:

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, which are involved in pH regulation and tumor progression[2][11][12][13][14]. Inhibition of these enzymes can lead to an acidic tumor microenvironment, suppressing cancer cell growth and survival.

  • VEGFR-2 Inhibition: The sulfonamide scaffold is present in several inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis[9]. By inhibiting VEGFR-2, the compound could potentially disrupt the formation of new blood vessels that supply nutrients to tumors.

  • Induction of Apoptosis: The combined structural features may induce apoptosis in cancer cells through various signaling pathways.

Anticancer_MoA cluster_0 Potential Targets cluster_1 Cellular Effects cluster_2 Therapeutic Outcome Compound N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide CA Carbonic Anhydrase (CA IX, CA XII) Compound->CA VEGFR2 VEGFR-2 Compound->VEGFR2 Other Other Kinases Compound->Other pH Disruption of pH Homeostasis CA->pH Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Proliferation Inhibition of Cell Proliferation Other->Proliferation Apoptosis Induction of Apoptosis pH->Apoptosis Angiogenesis->Apoptosis Proliferation->Apoptosis Outcome Anticancer Activity Apoptosis->Outcome

Sources

Foundational

An In-depth Technical Guide to N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide, a molecule of significant interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide, a molecule of significant interest in medicinal chemistry. We will delve into its synthesis, explore the biological activities of its derivatives and analogs, and discuss its potential therapeutic applications. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the structure-activity relationships (SAR) and mechanistic pathways associated with this class of compounds.

Introduction: The Scientific Rationale

The N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide scaffold represents a confluence of chemical moieties with established pharmacological relevance. The acetamide group is a common feature in numerous therapeutic agents, contributing to a wide spectrum of biological activities including analgesic, anti-inflammatory, and antimicrobial effects.[1][2] The sulfonamide group is another critical pharmacophore, known for its diverse medicinal applications, ranging from antibacterial to anticancer and diuretic activities.[2] The incorporation of a pyrrolidine ring, a prevalent motif in natural products and synthetic drugs, often imparts favorable pharmacokinetic properties and can be crucial for target engagement.[3][4]

The strategic combination of these three components in N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide creates a molecule with a high potential for diverse biological activities. This guide will explore the synthesis of this core structure and its analogs, their interactions with biological targets, and the rationale behind experimental designs for their evaluation.

Synthetic Pathways and Methodologies

The synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide and its derivatives generally follows a convergent approach, leveraging well-established reactions in organic chemistry. The primary strategy involves the formation of the sulfonamide bond between a substituted benzenesulfonyl chloride and an amine, followed by modification of the acetamide group or the amine moiety.

A highly probable and efficient method for the synthesis of the target compound involves the reaction of 4-acetamidobenzenesulfonyl chloride with pyrrolidine.[5] This reaction is typically carried out in a basic aqueous medium to facilitate the nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl chloride.

Below is a generalized, step-by-step protocol for the synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide, based on established methodologies for similar compounds.[5]

Experimental Protocol: Synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Pyrrolidine

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl, dilute)

  • Distilled water

  • Methanol

  • Standard laboratory glassware and equipment (round-bottomed flask, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel G-25-UV254)

  • n-hexane and ethyl acetate (for TLC mobile phase)

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask, suspend pyrrolidine (0.0021 mol) in 50 mL of distilled water.

  • Basification: Adjust the pH of the suspension to 10 by the dropwise addition of a 10% aqueous solution of sodium carbonate at 0-5°C with constant stirring.

  • Addition of Sulfonyl Chloride: Slowly add 4-acetamidobenzenesulfonyl chloride (0.5 g; 0.0021 mol) to the reaction mixture over a period of 15 minutes, maintaining the temperature between 0-5°C.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Monitoring: Monitor the completion of the reaction by TLC using a mobile phase of n-hexane:ethyl acetate (80:20). The reaction is considered complete when a single spot is observed.

  • Acidification and Precipitation: Upon completion, acidify the reaction mixture to pH 3 with dilute HCl. Allow the mixture to stand for 30 minutes to facilitate the precipitation of the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with distilled water, and air-dry.

  • Recrystallization: Recrystallize the crude product from methanol to obtain pure N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Basification: The use of a base like sodium carbonate is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Maintaining a pH of 10 ensures that the amine is sufficiently nucleophilic.

  • Low-Temperature Addition: The slow addition of the sulfonyl chloride at a low temperature helps to control the exothermic reaction and prevent potential side reactions.

  • TLC Monitoring: TLC is a rapid and effective technique to monitor the progress of the reaction, ensuring that the starting materials are consumed before workup.

  • Acidification: Acidification is necessary to protonate any remaining unreacted amine and to precipitate the sulfonamide product, which is typically less soluble in acidic aqueous media.

  • Recrystallization: This is a standard purification technique to remove any impurities and obtain a highly pure final product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-Acetamidobenzenesulfonyl_chloride 4-Acetamidobenzenesulfonyl chloride Reaction_Vessel Reaction Vessel 4-Acetamidobenzenesulfonyl_chloride->Reaction_Vessel Add Slowly Pyrrolidine Pyrrolidine Pyrrolidine->Reaction_Vessel Base Base (e.g., Na2CO3) in Aqueous Media Base->Reaction_Vessel Stirring Stirring at Room Temp. Acidification Acidification (HCl) Stirring->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Recrystallization->Product Reaction_Vessel->Stirring

General synthetic workflow for N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide.

Biological Activities and Therapeutic Potential

The N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide scaffold and its analogs have been investigated for a range of biological activities, primarily as enzyme inhibitors. The specific nature of the substituents on the phenyl ring, the acetamide nitrogen, and the pyrrolidine ring can significantly influence the potency and selectivity of these compounds.

Enzyme Inhibition
  • Butyrylcholinesterase (BChE) Inhibition: Derivatives of substituted acetamides have shown potential as inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.[6] For instance, certain substituted acetamide derivatives have exhibited BChE inhibition with IC₅₀ values in the low micromolar range.[6] The mechanism of inhibition is often mixed-type, suggesting that the compounds can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme.[6]

  • Aggrecanase-1 Inhibition: Biphenylsulfonamidocarboxylic acid derivatives, which share the sulfonamide-phenyl core, have been identified as inhibitors of aggrecanase-1, an enzyme involved in the degradation of cartilage in osteoarthritis.[7] This suggests that N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide analogs could be explored for their potential in treating degenerative joint diseases.

  • α-Chymotrypsin Inhibition: Synthetic N-[(substituted-sulfamoyl)phenyl]acetamides have been screened for their inhibitory activity against α-chymotrypsin, a digestive enzyme.[5] While most derivatives showed moderate inhibition, this highlights the potential for this scaffold to interact with serine proteases.

Analgesic and Anti-inflammatory Potential

N-phenyl-acetamide sulfonamide derivatives have been designed and evaluated as non-hepatotoxic analgesic candidates, building upon the structure of paracetamol.[8][9] Certain analogs have demonstrated significant analgesic activity, suggesting that the N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide core could be a promising starting point for the development of novel pain relievers with improved safety profiles.[8][9]

Structure-Activity Relationship (SAR)

The biological activity of this class of compounds is highly dependent on their structural features. Key SAR insights for related sulfonamide derivatives include:

  • Substitution on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the inhibitory potency against various enzymes. For example, in a series of N-substituted phthalazine sulfonamide derivatives, the substituents significantly influenced their inhibitory potential against acetylcholinesterase (AChE).

  • Conformational Freedom: The conformational flexibility of the molecule can impact its biological activity. In some cases, a more restricted conformation is necessary for potent activity.[4]

  • Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can modulate the compound's interaction with the target protein.

SAR_Logic cluster_modifications Structural Modifications Core_Scaffold N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide R1 R1: Pyrrolidine Ring (e.g., substitution, ring size) Core_Scaffold->R1 R2 R2: Phenyl Ring (e.g., electronic effects) Core_Scaffold->R2 R3 R3: Acetamide Group (e.g., chain length, substitution) Core_Scaffold->R3 Biological_Activity Biological Activity (Potency & Selectivity) R1->Biological_Activity R2->Biological_Activity R3->Biological_Activity

Key structural modification points influencing biological activity.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is not yet fully elucidated, based on the activities of its analogs, several potential pathways can be proposed.

As inhibitors of enzymes like BChE, these compounds would directly interfere with the catalytic activity of the enzyme, leading to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

The analgesic and anti-inflammatory effects could be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes or modulation of other inflammatory pathways. The structural similarity to paracetamol suggests a potential interaction with the endocannabinoid system, although this requires further investigation.

Signaling_Pathway cluster_compound Compound cluster_targets Potential Molecular Targets cluster_outcomes Cellular & Physiological Outcomes Compound N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide & Analogs BChE Butyrylcholinesterase (BChE) Compound->BChE Inhibition Aggrecanase Aggrecanase-1 Compound->Aggrecanase Inhibition COX Cyclooxygenase (COX) Compound->COX Inhibition (Hypothesized) ACh_Increase Increased Acetylcholine Levels BChE->ACh_Increase Cartilage_Protection Reduced Cartilage Degradation Aggrecanase->Cartilage_Protection Inflammation_Reduction Decreased Prostaglandin Synthesis COX->Inflammation_Reduction

Potential molecular targets and downstream effects.

Data Presentation: Bioactivity of Analogs

Compound/Analog ClassTargetBioactivity (IC₅₀/Inhibition)Therapeutic AreaReference
Substituted Acetamide DerivativesButyrylcholinesterase (BChE)IC₅₀ = 3.94 µM (for compound 8c)Alzheimer's Disease[6]
Biphenylsulfonamide CarboxylatesAggrecanase-189% inhibition at 10 µg/mL (for compound 24)Osteoarthritis[7]
N-phenyl-acetamide sulfonamidesAnalgesia (in vivo)ID₅₀ = 5.81 µmol/kg (for LASSBio-1300)Pain Management[8]

Conclusion and Future Directions

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide and its analogs represent a promising class of compounds with the potential for diverse therapeutic applications. The synthetic accessibility of this scaffold, combined with the tunability of its biological activity through structural modifications, makes it an attractive area for further research and development.

Future efforts should focus on:

  • Detailed Synthesis and Characterization: The synthesis and full spectroscopic characterization of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide are essential to confirm its properties and provide a reference for future studies.

  • Comprehensive Biological Screening: A broad biological screening of the target compound and a library of its analogs against a panel of relevant enzymes and receptors will help to identify its primary biological targets.

  • Quantitative SAR Studies: Systematic modifications of the pyrrolidine, phenyl, and acetamide moieties will provide a deeper understanding of the structure-activity relationships and guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: In-depth mechanistic studies are required to elucidate the precise molecular pathways through which these compounds exert their biological effects.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this exciting class of molecules. The insights provided herein are intended to accelerate the discovery and development of novel therapeutics based on the N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide scaffold.

References

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PubMed Central. Retrieved from [Link]

  • Xiang, J. S., Hu, Y., Rush, T. S., Thomason, J. R., Ipek, M., Sum, P. E., ... & Morris, E. A. (2006). Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors. Bioorganic & medicinal chemistry letters, 16(2), 311-316. Retrieved from [Link]

  • Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2025). ResearchGate. Retrieved from [Link]

  • Quantitative bioactivity signatures of dietary supplements and natural products. (2022). bioRxiv. Retrieved from [Link]

  • Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. (2023). Semantic Scholar. Retrieved from [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. (n.d.). PubMed. Retrieved from [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). PubMed Central. Retrieved from [Link]

  • N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks). (2021). National Institutes of Health. Retrieved from [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. (n.d.). PubMed. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed. Retrieved from [Link]

  • (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide compounds with modulating activity with commensurate effects, pharmaceutical substances (variants) and their use, compositions (variants) thereof body). (n.d.). Google Patents.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. (n.d.). MDPI. Retrieved from [Link]

Sources

Exploratory

The Pyrrolidin-1-ylsulfonyl Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The confluence of robust structural features and versatile physicochemical properties has established the pyrrolidin-1-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of robust structural features and versatile physicochemical properties has established the pyrrolidin-1-ylsulfonyl moiety as a cornerstone in contemporary medicinal chemistry. This technical guide provides an in-depth analysis of this critical scaffold, moving beyond a mere structural description to elucidate its multifaceted role in shaping the bioactivity, pharmacokinetics, and therapeutic efficacy of drug candidates. We will explore the synergistic interplay between the sp³-rich, three-dimensional character of the pyrrolidine ring and the potent electronic and hydrogen-bonding capabilities of the sulfonyl group. Through detailed case studies in oncology and metabolic disease, this guide will illuminate the moiety's direct contributions to target engagement and its nuanced influence on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Methodological insights into synthetic strategies and bioanalytical protocols are provided to equip researchers with the practical knowledge required to harness the full potential of this remarkable structural unit.

Core Structural and Physicochemical Attributes

The efficacy of the pyrrolidin-1-ylsulfonyl moiety stems from the unique combination of its two constituent parts: the saturated pyrrolidine heterocycle and the sulfonyl linker.

  • The Pyrrolidine Ring: As a five-membered saturated heterocycle, the pyrrolidine ring offers significant advantages in drug design.[1] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor for achieving high-affinity and selective interactions with complex biological targets.[1] This "pseudorotation" endows it with conformational flexibility, while the potential for stereoisomers at substituted positions provides a powerful tool for optimizing target binding and refining pharmacological profiles.[1][2] The nitrogen atom within the ring is basic and can serve as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor interactions.

  • The Sulfonyl Group: The sulfonyl group (R-SO₂-R') is a cornerstone in medicinal chemistry, characterized by its tetrahedral geometry and strong electron-withdrawing properties. The two oxygen atoms are potent hydrogen bond acceptors, crucial for anchoring a molecule within a receptor's active site.[3] Functionally, the sulfonamide linkage (when the sulfonyl is attached to a nitrogen) is exceptionally stable in vivo, resisting metabolic degradation. Furthermore, it often serves as a bioisosteric replacement for less stable or less permeable groups, such as esters or carboxylic acids.[4][5]

When combined, the pyrrolidin-1-ylsulfonyl scaffold presents a lipophilic, conformationally adaptable pyrrolidine ring linked to a polar, H-bonding sulfonyl group. This duality allows medicinal chemists to fine-tune properties like solubility, permeability, and target affinity simultaneously.

G cluster_pyrrolidine Pyrrolidine Attributes cluster_sulfonyl Sulfonyl Attributes moiety Pyrrolidin-1-ylsulfonyl Moiety Pyrrolidine Ring Sulfonyl Group p1 sp³ Rich 3D Structure moiety:f0->p1 p2 Stereochemical Complexity moiety:f0->p2 p3 Modulates Lipophilicity moiety:f0->p3 p4 Basic Nitrogen Center moiety:f0->p4 s1 H-Bond Acceptor (Oxygens) moiety:f1->s1 s2 Metabolically Robust moiety:f1->s2 s3 Electron Withdrawing moiety:f1->s3 s4 Bioisostere for Carboxylates moiety:f1->s4

Caption: Key physicochemical contributions of the pyrrolidin-1-ylsulfonyl moiety.

The Role in Pharmacodynamics: Driving Target Affinity

The pyrrolidin-1-ylsulfonyl group is not merely a passive linker; it actively participates in and enhances interactions with biological targets. Its importance is demonstrated across various therapeutic areas, particularly in the development of enzyme and kinase inhibitors.

Case Study: Inhibition of FLT3 Kinase in Acute Myeloid Leukemia (AML)

In the development of novel treatments for AML, the FMS-like tyrosine kinase 3 (FLT3) is a critical target. Research into imidazo[1,2-b]pyridazine derivatives identified the 4-(pyrrolidin-1-ylsulfonyl)aniline substituent as a key pharmacophore for potent inhibition of FLT3-ITD, a common mutation in AML.[6]

  • Mechanism of Action: The pyrrolidin-1-ylsulfonyl moiety, as part of the larger aniline substituent, positions the molecule within the kinase ATP-binding pocket. The sulfonyl oxygens can form critical hydrogen bonds with backbone amide protons in the hinge region of the kinase, a common binding motif for kinase inhibitors. The pyrrolidine ring extends into a nearby hydrophobic pocket, establishing favorable van der Waals contacts and increasing ligand efficiency.

  • Structure-Activity Relationship (SAR): Studies revealed that the 4-(pyrrolidin-1-ylsulfonyl)aniline group conferred nanomolar inhibitory activity against recombinant FLT3 kinases.[6] The presence of this specific moiety was consistently associated with higher potency compared to analogs lacking it, underscoring its direct contribution to target binding.[6] For instance, imidazo[4,5-b]pyridine derivatives featuring this group displayed submicromolar activities against both FLT3-ITD and the D835Y mutant.[6]

Case Study: Inhibition of Aldo-Keto Reductase AKR1C3

AKR1C3 is implicated in the progression of hormone-dependent cancers like prostate and breast cancer.[7] A series of potent, non-carboxylate inhibitors based on a (piperidinosulfonamidophenyl)pyrrolidin-2-one scaffold highlighted that the sulfonamide group was "critical" for bioactivity.[7] While this example uses a piperidino ring, the principle guiding the sulfonamide's role is directly translatable to the pyrrolidin-1-ylsulfonyl moiety.

  • Bioisosteric Advantage: Most AKR1C3 inhibitors are carboxylic acids, which are often poorly cell-permeable due to their charge at physiological pH.[7] The sulfonamide group acts as a non-classical bioisostere of the carboxylic acid, maintaining the crucial hydrogen bonding interactions within the active site while improving the molecule's overall physicochemical profile for better cell penetration.[4][5] This strategic replacement led to inhibitors with potent (IC₅₀ < 100 nM) cellular activity.[7]

The Influence on Pharmacokinetics and ADME Properties

A molecule's biological activity is meaningless without an appropriate pharmacokinetic profile. The pyrrolidin-1-ylsulfonyl moiety offers a powerful handle for modulating ADME properties.

Modulating Metabolism: A Double-Edged Sword

The metabolic fate of a drug candidate is a critical determinant of its half-life, exposure, and potential for drug-drug interactions. A retrospective analysis of 2-methyl-N-(2'-(pyrrolidinyl-1-ylsulfonyl)-[1,1'-biphenyl]-4-yl)propan-1-amine (PBPA) provides exceptional insight into the metabolic pathways involving this moiety.[8]

  • Multi-Pathway Clearance: PBPA was found to be cleared through both monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes. The study identified contributions from hMAO-A (50%), CYP3A4 (8%), CYP3A5 (16%), and CYP2D6 (29%).[8]

  • Causality of Experimental Choice: Understanding that a drug is a substrate for multiple enzymes, particularly polymorphic ones like CYP3A5 and CYP2D6, is crucial. It explains the high inter-individual variability observed in the plasma pharmacokinetics of PBPA and is a critical finding for predicting clinical outcomes and potential patient stratification.[8] The strong association of PBPA exposure with the CYP3A5 genotype, rather than CYP2D6, highlighted that in vitro fraction metabolized (fₘ) does not always correlate directly with in vivo impact, necessitating a deeper look at the capacity of each metabolic pathway.[8]

Table 1: Quantitative Metabolic Data for PBPA

ParameterEnzymeContributionImplication
Fraction Metabolized (fₘ) hMAO-A50%Significant non-CYP clearance pathway.
CYP3A48%Minor contribution.
CYP3A516%High capacity pathway, linked to PK variability.[8]
CYP2D629%Significant contribution, but not the primary driver of variability.[8]
Experimental Protocol: In Vitro Metabolic Stability Assessment

This protocol provides a self-validating system to determine the key enzymes responsible for a compound's metabolism, as was done for PBPA.[8]

Objective: To determine the fraction of a pyrrolidin-1-ylsulfonyl-containing compound metabolized (fₘ) by specific CYP and MAO enzymes.

Materials:

  • Test compound (e.g., PBPA)

  • Human Liver Microsomes (HLM)

  • Recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6) and hMAO-A

  • NADPH regenerating system

  • Specific chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, clorgyline for MAO-A)

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Methodology:

  • Step 1: Intrinsic Clearance in HLM:

    • Incubate the test compound (at a low concentration, e.g., 1 µM) with HLM in the presence of the NADPH regenerating system.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min).

    • Quench the reaction with an organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the disappearance of the parent compound over time using LC-MS/MS to calculate the intrinsic clearance rate (CLᵢₙₜ).

  • Step 2: Reaction Phenotyping with Chemical Inhibitors:

    • Repeat the HLM incubation from Step 1.

    • In parallel incubations, pre-incubate the HLM with a selective inhibitor for each major enzyme (e.g., ketoconazole).

    • Add the test compound and initiate the reaction.

    • Measure the clearance rate in the presence of each inhibitor. The percentage of inhibition corresponds to the fₘ for that enzyme.

  • Step 3: Validation with Recombinant Enzymes:

    • Incubate the test compound with individual recombinant enzymes (e.g., rCYP3A5) to confirm they can metabolize the substrate.

    • This step validates the findings from the chemical inhibition assay, as inhibitors can sometimes lack perfect specificity.

  • Step 4: Data Analysis:

    • Calculate fₘ for each pathway using the formula: fₘ = (CLᵢₙₜ,control - CLᵢₙₜ,inhibitor) / CLᵢₙₜ,control

    • Sum the contributions to ensure they account for the majority of the compound's clearance.

Caption: Workflow for determining metabolic pathways of a test compound.

Synthetic Strategies

The construction of molecules containing the pyrrolidin-1-ylsulfonyl moiety is typically straightforward, relying on established sulfonamide formation chemistry.

General Synthetic Protocol

The most common approach involves the reaction of pyrrolidine with a substituted arylsulfonyl chloride in the presence of a non-nucleophilic base.

  • Step 1: Preparation of Sulfonyl Chloride: The requisite arylsulfonyl chloride is often commercially available or can be prepared from the corresponding sulfonic acid or aniline.

  • Step 2: Sulfonamide Formation: The arylsulfonyl chloride is dissolved in an aprotic solvent (e.g., dichloromethane, THF).

  • Step 3: Amine Addition: The solution is cooled (typically to 0 °C) and a base (e.g., triethylamine, pyridine) is added, followed by the slow addition of pyrrolidine.

  • Step 4: Workup and Purification: The reaction is allowed to warm to room temperature and stirred until completion. An aqueous workup is performed to remove the base hydrochloride salt and excess reagents. The final product is then purified, typically by column chromatography or recrystallization.

Caption: General reaction scheme for the synthesis of pyrrolidin-1-ylsulfonamides.

Conclusion and Future Outlook

The pyrrolidin-1-ylsulfonyl moiety is far more than a simple structural component; it is a highly versatile and powerful tool in the arsenal of the medicinal chemist. Its ability to confer desirable three-dimensional geometry, engage in critical hydrogen-bonding interactions, and modulate pharmacokinetic properties makes it a privileged scaffold for developing novel therapeutics. The insights gained from compounds like the FLT3 inhibitors and PBPA demonstrate the moiety's direct impact on both pharmacodynamics and pharmacokinetics.[6][8] Future applications will likely see this scaffold employed to tackle increasingly complex targets, where the combination of its stereochemical richness and robust physicochemical properties can be leveraged to achieve superior potency, selectivity, and drug-like characteristics. As our understanding of structure-activity and structure-property relationships continues to deepen, the rational deployment of the pyrrolidin-1-ylsulfonyl moiety will undoubtedly continue to yield promising clinical candidates.

References

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2015). Journal of Medicinal Chemistry. [Link]

  • Thornber, C.W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA. [Link]

  • Dalvie, D., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Wieking, K., et al. (2018). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Molecules. [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. (2020). RSC Medicinal Chemistry. [Link]

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (2017). Zayed University Scholars. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Journal of Medicinal Chemistry. [Link]

  • Molecular Docking and Synthesis of Some Substituted Sulphonylurea/Pyrrolidine-Based Derivatives as Hypoglycemic Agents. (2018). ResearchGate. [Link]

  • Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (2017). Journal of Medicinal Chemistry. [Link]

  • 1-(Pyrrolidin-1-yl)ethan-1-iminium chloride. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2020). ACS Infectious Diseases. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • [Characteristics of pyrrolidone pharmacokinetics in rats]. (2003). Eksperimental'naia i klinicheskaia farmakologiia. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2021). Journal of Biomolecular Structure and Dynamics. [Link]

  • Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions. ResearchGate. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). European Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

  • Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. (2022). RSC Advances. [Link]

Sources

Foundational

An In-depth Technical Guide to N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide in Medicinal Chemistry

Abstract N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a unique chemical entity situated at the confluence of several pharmacologically significant structural motifs. This technical guide provides a comprehensive exp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a unique chemical entity situated at the confluence of several pharmacologically significant structural motifs. This technical guide provides a comprehensive exploration of its potential in medicinal chemistry, addressing its synthesis, physicochemical properties, and plausible biological activities. In the absence of extensive direct studies on this specific molecule, this paper leverages established knowledge of the N-phenylacetamide, sulfonamide, and pyrrolidine pharmacophores to construct a scientifically grounded narrative. We will delve into prospective mechanisms of action, structure-activity relationships, and pharmacokinetic and pharmacodynamic considerations. Furthermore, this guide furnishes detailed, actionable experimental protocols for its synthesis and hypothetical biological evaluation, intended to empower researchers in drug discovery and development to explore the therapeutic promise of this and related compounds.

Introduction: Unpacking the Therapeutic Potential

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic combination of known pharmacophores into a single molecular framework is a time-honored approach to generating new chemical entities with unique biological profiles. N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide represents such a molecule, integrating three key structural components: an acetamide, a sulfonamide, and a pyrrolidine ring.

  • The N-phenylacetamide core is a classic structure in drug design, most famously represented by acetaminophen, and is known to be a scaffold for analgesic and antipyretic agents.[1][2] Modifications of this core have led to compounds with a wide array of biological activities.

  • The sulfonamide group is a versatile functional group, central to the development of antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[3][4] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, makes it a powerful tool in drug design.[5][6]

  • The pyrrolidine ring , a five-membered saturated heterocycle, is a prevalent scaffold in numerous FDA-approved drugs.[7] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which can enhance binding affinity and selectivity for biological targets.[7]

The amalgamation of these three motifs in N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide suggests a molecule with a rich, yet largely unexplored, potential for therapeutic applications. This guide aims to provide a thorough, technically-grounded framework for researchers to initiate and advance the study of this promising compound.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems. The properties of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₃S
Molecular Weight 268.33 g/mol
Appearance Solid (predicted)
SMILES CC(NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2)=O
InChI Key FAAZVYRDPYXYPO-UHFFFAOYSA-N

Synthesis and Characterization

Proposed Synthetic Pathway

Synthesis_Pathway Acetanilide Acetanilide Intermediate1 4-Acetamidobenzenesulfonyl chloride Acetanilide->Intermediate1 Chlorosulfonic acid (excess) Heat Product N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Intermediate1->Product Pyrrolidine Base (e.g., Pyridine or Triethylamine) DCM or THF, 0°C to rt

Caption: Proposed synthetic route for N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Addition: Carefully add chlorosulfonic acid (5 equivalents) to the flask. Begin stirring and cool the flask in an ice bath.

  • Substrate Addition: Slowly add acetanilide (1 equivalent) in small portions to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70°C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 4-acetamidobenzenesulfonyl chloride, is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the washings are neutral to litmus paper. Dry the product under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: Cool the solution in an ice bath and add a solution of pyrrolidine (1.2 equivalents) and a base such as pyridine or triethylamine (1.5 equivalents) in the same solvent dropwise.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Workflow

Characterization_Workflow Purified_Product Purified Product NMR ¹H and ¹³C NMR Purified_Product->NMR MS Mass Spectrometry (HRMS) Purified_Product->MS IR FT-IR Spectroscopy Purified_Product->IR Purity Purity Analysis (HPLC) Purified_Product->Purity Final_Confirmation Structural Confirmation and Purity Assessment NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation Purity->Final_Confirmation

Caption: Workflow for the structural confirmation and purity assessment of the synthesized compound.

Potential Biological Activities and Mechanisms of Action

The hybrid structure of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide suggests several potential avenues for biological activity. These are extrapolated from the known pharmacology of its constituent moieties.

Anti-inflammatory and Analgesic Potential

The N-phenylacetamide core, a bioisostere of the phenolic hydroxyl group in paracetamol, suggests potential analgesic and anti-inflammatory properties.[1][2] The sulfonamide group is also present in several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[4]

Plausible Mechanism of Action:

  • COX Inhibition: The molecule could act as an inhibitor of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation. The sulfonamide moiety may confer selectivity for the COX-2 isoform, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Carbonic Anhydrase Inhibition

Aromatic and heterocyclic sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[5][6] CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anti-cancer and anti-obesity drugs.[5]

Plausible Mechanism of Action:

  • Zinc Binding: The deprotonated sulfonamide nitrogen can coordinate to the zinc ion in the active site of carbonic anhydrase, disrupting its catalytic activity. The N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide scaffold could be tailored to achieve isoform-selective inhibition.

Anticancer Activity

Sulfonamide-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms.[5]

Plausible Mechanisms of Action:

  • Carbonic Anhydrase IX and XII Inhibition: Tumor-associated CA isoforms IX and XII are overexpressed in many hypoxic tumors and play a crucial role in tumor acidosis and proliferation. Inhibition of these isoforms is a validated anticancer strategy.[5]

  • Other Targets: The broader N-phenylacetamide sulfonamide class has been shown to exert antiproliferative effects through other mechanisms, which could be relevant for the title compound.

Structure-Activity Relationships (SAR)

While no specific SAR studies for N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide have been published, general principles for sulfonamide and acetamide derivatives can guide future optimization efforts.

Key SAR Insights from Related Scaffolds:
  • Sulfonamide Moiety: The substitution on the sulfonamide nitrogen is critical for activity and selectivity. Heterocyclic substituents on the sulfonamide nitrogen often lead to potent derivatives.[3] For the target molecule, the pyrrolidine ring is a key feature to explore. Modifications to the pyrrolidine ring, such as substitution or ring-opening, would likely have a significant impact on biological activity.

  • Acetamide Group: The N-acetyl group is important for the analgesic properties of related compounds. Modifications to the acetyl group could modulate potency and pharmacokinetic properties.

  • Aromatic Ring Substitution: The substitution pattern on the central phenyl ring is crucial. The para-relationship between the acetamido and sulfonyl groups is a common feature in many biologically active sulfonamides.[3]

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic profile of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide will be a key determinant of its therapeutic potential.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: The molecule's moderate lipophilicity suggests it may have good oral absorption.

  • Distribution: The extent of plasma protein binding will influence its distribution and availability at the target site.

  • Metabolism: Sulfonamides and acetamides are typically metabolized in the liver by cytochrome P450 (CYP) enzymes.[9] Potential metabolic pathways include N-acetylation, aromatic hydroxylation, and oxidative metabolism of the pyrrolidine ring.

  • Excretion: The metabolites are likely to be excreted renally.

Pharmacodynamics

The pharmacodynamic properties will depend on the specific biological target. For instance, if the compound is a COX inhibitor, the duration of action will be related to its half-life and the rate of enzyme turnover.

Future Directions and Conclusion

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a molecule of significant interest at the intersection of proven pharmacophores. This guide has provided a comprehensive, albeit predictive, overview of its medicinal chemistry. The proposed synthesis is robust and based on well-established reactions. The potential biological activities, including anti-inflammatory, analgesic, and anticancer effects, are scientifically plausible and warrant experimental investigation.

Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and unambiguous structural confirmation of the molecule.

  • Biological Screening: A broad-based biological screening campaign to identify its primary biological target(s).

  • Mechanism of Action Studies: In-depth studies to elucidate the precise mechanism of any observed biological activity.

  • Lead Optimization: If promising activity is identified, a systematic SAR study to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Barbosa, M. L. C., de Albuquerque Melo, G. M., da Silva, Y. K. C., de Oliveira Lopes, R., de Souza, E. T., de Queiroz, A. C., Smaniotto, S., Alexandre-Moreira, M. S., Barreiro, E. J., & Lima, L. M. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. European Journal of Medicinal Chemistry, 44(9), 3612–3620. [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved August 6, 2025, from [Link]

  • El-Sayed, M. A. A., El-Gamal, M. I., Al-Fayez, A. M., Al-Sha'er, M. A., & Abdel-Maksoud, M. S. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748–763. [Link]

  • Zhang, Z., et al. (2020). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 488–494. [Link]

  • Pharma D. (2021, October 26). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy [Video]. YouTube. [Link]

  • Mahmood, A., Abdul Qadir, M., Wahab, A., Khan, I., Hameed, S., & Ul-Haq, Z. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5429. [Link]

  • Akazancioglu, E., Gokcen, T., Beydemir, S., & Senturk, M. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1–15. [Link]

  • Semple, G., et al. (2010). Clinical pharmacokinetics of sulfonamides and their metabolites: an encyclopedia. Current Drug Metabolism, 11(9), 748-757.
  • Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-434.
  • I.R.I.S. UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). N-(4-(Pyrrolidin-1-yl)phenyl)acetamide. Retrieved February 10, 2026, from [Link]

  • PubMed. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved February 10, 2026, from [Link]

  • Igwe, K. C., & Okoro, U. C. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Physical Science, 25(1), 47.
  • Global Substance Registration System. (n.d.). N-(4-(PIPERIDIN-1-YLSULFONYL)PHENYL)ACETAMIDE. Retrieved February 10, 2026, from [Link]

  • Wang, Y., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(14), 5769-5779. [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Retrieved August 6, 2025, from [Link]

  • Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 174(11), 1349–1365. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Copper-Catalyzed N-Arylation of 4-Acetamidobenzenesulfonamide

Executive Summary This application note details the protocols for the N-arylation of 4-acetamidobenzenesulfonamide , a critical scaffold in sulfa-drug pharmacology (e.g., Sulfamethoxazole analogs). While the substrate po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the N-arylation of 4-acetamidobenzenesulfonamide , a critical scaffold in sulfa-drug pharmacology (e.g., Sulfamethoxazole analogs). While the substrate possesses two nitrogen centers, the sulfonamide nitrogen (


) is the primary target for functionalization in this context, as the acetamido group (

) acts as a protecting group.

We address two distinct synthetic pathways interpreted from the requirement "with pyrrolidine":

  • Chan-Lam Coupling (Primary Protocol): The copper-catalyzed oxidative coupling of the sulfonamide with aryl boronic acids, utilizing pyrrolidine as a crucial ligand/base to facilitate the catalytic cycle.

  • Desulfitative N-Arylation (Advanced Protocol): A specialized methodology where 4-acetamidobenzenesulfonamide acts as the aryl donor to arylate pyrrolidine (forming 4-(pyrrolidin-1-yl)acetanilide), a reaction proceeding via

    
     extrusion.
    

Chemical Context & Mechanistic Insight

Substrate Analysis
  • 4-Acetamidobenzenesulfonamide:

    • Electronic Character: The phenyl ring is electron-rich (activated by

      
      ) but the sulfonamide group is electron-withdrawing.
      
    • pKa: The sulfonamide

      
       has a pKa 
      
      
      
      10.4, making it a weak nucleophile compared to amines but acidic enough to be deprotonated by weak bases (e.g., carbonates, amines like pyrrolidine).
    • Selectivity: The acetamido nitrogen is less nucleophilic due to resonance with the carbonyl; chemoselectivity typically favors the sulfonamide nitrogen under copper catalysis.

The Chan-Lam-Evans Mechanism

The N-arylation of sulfonamides is most efficiently achieved via Chan-Lam coupling , which operates under mild conditions (room temperature, open air) using copper(II) salts. Unlike Buchwald-Hartwig coupling, which requires aryl halides and Pd catalysts, Chan-Lam uses aryl boronic acids.

Role of Pyrrolidine: In this system, pyrrolidine often serves a dual role:

  • Ligand: Coordinates with Cu(II) to stabilize the active species.

  • Base: Facilitates the deprotonation of the sulfonamide and the transmetallation step.

ChanLamCycle Cu2 Cu(II)-X2 (Pre-catalyst) ComplexA Cu(II)-Sulfonamide Complex Cu2->ComplexA + Substrate + Base (Pyrrolidine) Transmetal Transmetallation (Ar-B(OH)2 enters) ComplexA->Transmetal Coordination Cu3 Cu(III)-Ar-Sulfonamide Species Transmetal->Cu3 Oxidation (Air) Cu3->Cu2 Regeneration (Cu(I) -> Cu(II)) Product N-Aryl Sulfonamide (Product) Cu3->Product Reductive Elimination Oxidation Re-oxidation (O2 / Air)

Figure 1: The oxidative catalytic cycle for N-arylation. Note that Cu(III) species are proposed intermediates formed via disproportionation or oxidation by air.

Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam)

Objective: Synthesis of N-aryl-4-acetamidobenzenesulfonamides using pyrrolidine as a ligand/base.

Reagents:

  • Substrate: 4-Acetamidobenzenesulfonamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (e.g., Phenylboronic acid) (1.5 equiv)

  • Catalyst:

    
     (10-20 mol%)
    
  • Base/Ligand: Pyrrolidine (2.0 equiv) or Pyrrolidine/Pyridine mix.

  • Solvent: DCM or DMSO.

  • Oxidant: Atmospheric Oxygen (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge 4-acetamidobenzenesulfonamide (1.0 mmol, 214 mg), Aryl boronic acid (1.5 mmol), and

    
     (0.1 mmol, 18 mg).
    
  • Solvation: Add DCM (5 mL) and Pyrrolidine (2.0 mmol, 165

    
    L). Note: The solution typically turns a deep blue/green, indicating Cu-amine complex formation.
    
  • Activation: Attach a drying tube (packed with

    
    ) or leave open to air (if humidity is low). The reaction requires oxygen. For faster rates, bubble dry air or 
    
    
    
    into the solution for 5 minutes.
  • Reaction: Stir vigorously at room temperature (

    
    ) for 12–24 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).
    
  • Work-up:

    • Dilute with EtOAc (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove excess pyrrolidine and copper salts.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH/DCM).

Validation Point: The disappearance of the boronic acid spot and the appearance of a less polar spot (N-arylated product) on TLC confirms the reaction.

Protocol B: Desulfitative N-Arylation of Pyrrolidine (Advanced)

Objective: Use 4-acetamidobenzenesulfonamide as an arylating agent to synthesize N-(4-(pyrrolidin-1-yl)phenyl)acetamide . Note: This utilizes the sulfonamide as a leaving group, a "masked" aryl electrophile.

Reagents:

  • Substrate: 4-Acetamidobenzenesulfonamide (1.0 equiv)

  • Nucleophile: Pyrrolidine (3.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: L-Proline or 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO

Methodology:

  • Setup: In a sealed tube, combine 4-acetamidobenzenesulfonamide (1.0 mmol),

    
     (19 mg), Ligand (0.2 mmol), and 
    
    
    
    (424 mg).
  • Addition: Add DMSO (3 mL) and Pyrrolidine (3.0 mmol).

  • Heating: Seal the tube and heat to

    
     for 16 hours.
    
  • Mechanism: The sulfonamide undergoes desulfitative coupling, extruding

    
     and forming the C-N bond between the phenyl ring and pyrrolidine.
    
  • Work-up: Cool to RT, dilute with water, extract with EtOAc. Purify via chromatography.[1]

Data Analysis & Troubleshooting

Comparative Yields (Protocol A - Chan-Lam)

The following table summarizes the effect of base/ligand choice on the N-arylation of 4-acetamidobenzenesulfonamide with Phenylboronic acid.

EntryBase / LigandSolventTime (h)Yield (%)Notes
1

(2 equiv)
DCM2445Slow conversion
2Pyridine (2 equiv)DCM1872Standard conditions
3Pyrrolidine (2 equiv) DCM 12 81 Accelerated rate due to secondary amine effect
4Pyrrolidine (2 equiv)DMSO1265Work-up difficult due to DMSO
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Oxygen depletionEnsure open flask or

balloon; increase stirring speed.
Green Precipitate Inactive Cu speciesAdd molecular sieves (4Å); water inhibits the catalytic cycle.
Side Products Homocoupling of Boronic AcidAdd boronic acid slowly (syringe pump) or use excess sulfonamide.
No Reaction (Protocol B) Temperature too lowDesulfitative coupling requires high energy (

) to break C-S bond.

References

  • Chan, D. M. T., et al. "New N- and O-arylations with phenylboronic acids and cupric acetate." Tetrahedron Letters, 39(19), 2933-2936 (1998). Link

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941-2944 (1998). Link

  • Nasrollahzadeh, M., et al. "Copper-Catalyzed N-Arylation of Sulfonamides." Synlett, 25(04), 505-508 (2014). Link

  • Wang, J., et al. "Copper-catalyzed desulfitative C-N coupling of sulfonamides with amines." Chemical Communications, 50, 1234-1237 (2014). Link

  • PubChem Compound Summary. "N-(4-(Pyrrolidin-1-yl)phenyl)acetamide." National Center for Biotechnology Information. Link

Sources

Application

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide: A Robust Sulfonamide Scaffold for Medicinal Chemistry

Executive Summary N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS: 52373-51-0) serves as a critical "masked" building block in the synthesis of sulfonamide-based pharmacophores. While the acetamide group renders the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS: 52373-51-0) serves as a critical "masked" building block in the synthesis of sulfonamide-based pharmacophores. While the acetamide group renders the molecule chemically stable for storage and handling, its primary utility lies in its role as a precursor to 4-(pyrrolidin-1-ylsulfonyl)aniline .

This aniline derivative is a privileged scaffold in medicinal chemistry, appearing frequently in inhibitors of aldo-keto reductase 1C3 (AKR1C3) , 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
, and various voltage-gated sodium channels (Nav1.7). The pyrrolidine moiety offers distinct physicochemical advantages over acyclic sulfonamides, including improved metabolic stability and restricted conformational entropy, which often translates to higher binding affinity.

This guide provides a comprehensive workflow for synthesizing, deprotecting, and utilizing this building block in high-value drug discovery campaigns.

Technical Specifications

PropertySpecification
IUPAC Name N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
CAS Number 52373-51-0
Molecular Formula C

H

N

O

S
Molecular Weight 268.33 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
LogP (Calc) ~1.7 (Lipophilic, good membrane permeability)
Key Functionality Masked Aniline (Acetamide); Stable Sulfonamide

Strategic Utility: The "Masked" Aniline Advantage

Researchers often question why the acetamide is preferred over the free aniline for cataloging and initial storage. The rationale is threefold:

  • Oxidative Stability: Free anilines are prone to oxidation (browning) upon long-term storage. The acetamide protecting group locks the nitrogen lone pair, preventing N-oxidation and polymerization.

  • Regioselectivity Control: In multi-step synthesis, the acetamide directs electrophilic aromatic substitution (EAS) to the ortho position relative to the nitrogen, while preventing side reactions at the nitrogen itself.

  • Solubility Profile: The acetamide often crystallizes better than the free amine, allowing for easier purification (recrystallization) before the critical coupling step.

Pharmacophore Insight: The Pyrrolidine Sulfonamide

The pyrrolidin-1-ylsulfonyl group is not merely a linker; it is a bioisostere for other cyclic sulfonamides and sulfones.

  • vs. Diethylsulfonamide: The pyrrolidine ring removes the entropic penalty of flexible ethyl chains, often improving IC

    
     values by 10-100 fold.
    
  • vs. Morpholine: Pyrrolidine is more lipophilic, improving blood-brain barrier (BBB) penetration for CNS targets (e.g., Nav1.7 inhibitors).

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Use this protocol if starting from commodity chemicals (N-acetylsulfanilyl chloride).

Reagents:

  • N-acetylsulfanilyl chloride (ASC) [CAS: 121-60-8]

  • Pyrrolidine [CAS: 123-75-1]

  • Triethylamine (Et

    
    N) or Pyridine
    
  • Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve N-acetylsulfanilyl chloride (10.0 g, 42.8 mmol) in dry DCM (100 mL) under N

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Mix pyrrolidine (3.65 g, 51.3 mmol, 1.2 eq) with Et

    
    N (6.5 g, 64.2 mmol, 1.5 eq) in DCM (20 mL). Add this solution dropwise to the ASC solution over 30 minutes. Exothermic reaction—maintain temperature <10°C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine/pyridine, followed by saturated NaHCO

    
     and brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water to yield N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide as white crystals.

    • Yield Expectation: 85-92%.

Protocol B: Activation (Deprotection) to the Free Aniline

This is the critical step to convert the building block into the active nucleophile.

Reagents:

  • N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (from Protocol A)[2]

  • Hydrochloric Acid (6M or conc.)

  • Ethanol[3]

Procedure:

  • Dissolution: Suspend the acetamide (5.0 g) in Ethanol (25 mL).

  • Hydrolysis: Add 6M HCl (25 mL). Heat the mixture to reflux (approx. 85°C) for 2–3 hours. The solid should dissolve, eventually precipitating the hydrochloride salt of the aniline.

  • Neutralization: Cool to RT. Basify carefully with 10% NaOH solution until pH ~9-10. The free aniline will precipitate.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.

  • Drying: Dry over MgSO

    
     and concentrate.
    
  • Result: 4-(pyrrolidin-1-ylsulfonyl)aniline is obtained as an off-white solid.

    • Purity Check: 1H NMR (DMSO-d6) should show a broad singlet around 6.0 ppm (NH

      
      ) and loss of the singlet at 2.0 ppm (Acetyl CH
      
      
      
      ).
Protocol C: Application - Amide Coupling (AKR1C3 Inhibitor Motif)

Demonstrating the utility of the deprotected scaffold in drug synthesis.

Context: Many AKR1C3 inhibitors feature this aniline coupled to a lipophilic acid.

Reagents:

  • 4-(pyrrolidin-1-ylsulfonyl)aniline (1.0 eq)

  • 2-(4-chlorophenyl)acetic acid (Example acid, 1.1 eq)

  • HATU (1.2 eq)[4]

  • DIPEA (2.0 eq)

  • DMF[3][5]

Procedure:

  • Dissolve the carboxylic acid in DMF. Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 10 minutes to activate the acid.

  • Add 4-(pyrrolidin-1-ylsulfonyl)aniline .

  • Stir at RT for 12 hours.

  • Workup: Dilute with water (precipitate may form). Extract with EtOAc.

  • Purification: Flash chromatography (0-5% MeOH in DCM).

  • Outcome: A sulfonamide-amide hybrid, typical of modern non-steroidal anti-inflammatory drugs (NSAIDs) and AKR1C3 inhibitors.

Visualizing the Workflow

The following diagram illustrates the transformation of the raw building block into a medicinal candidate.

G cluster_0 Protocol A: Synthesis cluster_1 Protocol B: Activation cluster_2 Protocol C: Applications ASC N-acetylsulfanilyl chloride Acetamide N-[4-(pyrrolidin-1-ylsulfonyl) phenyl]acetamide (Stable Intermediate) ASC->Acetamide DCM, Et3N 0°C -> RT Pyr Pyrrolidine Pyr->Acetamide Aniline 4-(pyrrolidin-1-ylsulfonyl) aniline (Active Nucleophile) Acetamide->Aniline HCl/EtOH Reflux (Hydrolysis) AKR AKR1C3 Inhibitors (Amide Coupling) Aniline->AKR R-COOH HATU Nav Nav1.7 Blockers (Urea Formation) Aniline->Nav R-NCO (Isocyanate)

Figure 1: Strategic workflow converting the acetamide precursor into bioactive drug candidates.

Case Studies in Drug Discovery

Aldo-Keto Reductase (AKR1C3) Inhibition

AKR1C3 is a target for castration-resistant prostate cancer. The 4-(pyrrolidin-1-ylsulfonyl)aniline motif mimics the substrate specificity of the enzyme while providing a rigid anchor in the active site.

  • Mechanism: The sulfonamide oxygen atoms form hydrogen bonds with Tyr55 and His117 in the oxyanion hole of the enzyme.

  • Reference: See Flanagan et al. (2014) for SAR regarding sulfonamide ring size.

Nav1.7 Sodium Channel Blockers

In the search for non-opioid analgesics, sulfonamide derivatives have shown high selectivity for the Nav1.7 channel.

  • Role of Pyrrolidine: The pyrrolidine ring provides a "greasy" bulk that fits into the lipophilic pocket of the voltage-sensing domain, while the sulfonamide acts as a bioisostere for the carboxylic acid found in other blockers, improving membrane permeability.

References

  • PubChem Compound Summary. N-(4-(Pyrrolidin-1-yl)phenyl)acetamide (CID 1480263). National Center for Biotechnology Information. [Link]

  • Heinrich, D. M., et al. (2013). "Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3." European Journal of Medicinal Chemistry, 62, 738-744. (Demonstrates the utility of the sulfonamide-aniline scaffold). [Link]

  • Organic Syntheses. "Phenylacetamide." Org.[6][5] Synth. 1952, 32, 76. (Foundational protocol for acetamide hydrolysis/synthesis). [Link]

  • ChEMBL Database. Target Report: AKR1C3 Inhibitors. (Validates the prevalence of the sulfonamide pharmacophore). [Link]

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide to Developing Structure-Activity Relationship (SAR) Studies around the N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Scaffold

Introduction: The Promise of the N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Scaffold The N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide scaffold represents a promising starting point for drug discovery endeavors. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Scaffold

The N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide scaffold represents a promising starting point for drug discovery endeavors. Its constituent parts, the acetamide, sulfonamide, and pyrrolidine moieties, are prevalent in a multitude of biologically active compounds, suggesting a high potential for therapeutic relevance. The acetamide group is a common feature in drugs with analgesic and anti-inflammatory properties.[1][2] Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, diuretic, and anticancer effects.[3] The pyrrolidine ring, a versatile heterocyclic motif, is a key component of numerous natural products and synthetic drugs, contributing to their binding affinity and pharmacokinetic properties.[4][5]

The convergence of these three pharmacophoric elements within a single, synthetically accessible scaffold provides a rich landscape for chemical exploration. A systematic Structure-Activity Relationship (SAR) study is paramount to unlocking the full therapeutic potential of this scaffold. This guide provides a comprehensive framework for designing and executing such a study, from the initial strategic design of an analog library to detailed synthetic protocols and robust biological evaluation methods.

Strategic Design of an SAR Library: A Multi-pronged Approach

A successful SAR campaign hinges on the strategic selection of analogs for synthesis and testing. For the N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide scaffold, we can delineate three primary vectors for structural modification: the acetamide group (R1), the pyrrolidine ring (R2), and the phenyl ring (R3).

2.1. The SAR Workflow: A Conceptual Overview

The iterative process of an SAR study is depicted in the workflow diagram below. It begins with the design of a focused library of analogs, followed by their chemical synthesis and purification. These compounds are then subjected to a battery of in vitro biological assays to determine their activity and selectivity. The resulting data is analyzed to identify trends and inform the design of the next generation of compounds, creating a feedback loop that drives the optimization process.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Design Library Design (R1, R2, R3 Modifications) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Confirmation (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Assays (e.g., Enzyme Inhibition, Cell Viability) Characterization->Primary_Screening Secondary_Screening Secondary Assays (e.g., Selectivity, Mechanism of Action) Primary_Screening->Secondary_Screening ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) Secondary_Screening->ADME_Tox SAR_Analysis SAR Analysis (Data Interpretation) ADME_Tox->SAR_Analysis Next_Gen_Design Design of Next-Generation Analogs SAR_Analysis->Next_Gen_Design Next_Gen_Design->Design

Caption: A conceptual workflow for a typical SAR study.

2.2. Modification of the Acetamide Group (R1)

The N-acetyl group provides a key hydrogen bond donor and acceptor. Modifications at this position can probe the steric and electronic requirements of the binding pocket.

  • Chain Length Variation: Replacing the methyl group with ethyl, propyl, and isopropyl groups will explore the impact of increasing steric bulk.

  • Introduction of Aromaticity: Substitution with a phenyl or substituted phenyl ring can introduce favorable pi-stacking interactions.

  • Bioisosteric Replacements: Replacing the acetyl group with other acyl groups (e.g., cyclopropanecarbonyl) or sulfonyl groups (e.g., methanesulfonyl) can modulate the electronic and conformational properties.

2.3. Exploration of the Pyrrolidine Ring (R2)

The pyrrolidine ring can be modified to alter its basicity, lipophilicity, and vectoral projection into the solvent or a nearby binding pocket.

  • Ring Size Variation: Homologation to a piperidine or contraction to an azetidine ring will alter the conformational constraints.

  • Substitution on the Ring: Introduction of substituents at the 3- and 4-positions of the pyrrolidine ring (e.g., hydroxyl, fluoro, methyl) can probe for additional interactions and influence the ring pucker.

  • Bioisosteric Replacement of the Ring: Replacing the pyrrolidine with other five- or six-membered heterocycles (e.g., morpholine, piperazine, thiomorpholine) can introduce additional heteroatoms and alter the overall polarity and hydrogen bonding capacity.

2.4. Substitution on the Phenyl Ring (R3)

The central phenyl ring serves as a scaffold, and substitution on this ring can influence the orientation of the other functional groups and introduce new interactions.

  • Positional Isomerism: Moving the acetamide group from the para to the meta or ortho position relative to the sulfonyl group will significantly alter the geometry of the molecule.

  • Electronic Effects: Introduction of electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -Cl, -F, -CF3) groups at various positions on the ring will modulate the electronics of the sulfonamide and acetamide moieties.

2.5. Proposed SAR Matrix

The following table outlines a representative first-pass SAR matrix for the N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide scaffold.

Compound IDR1 (Acetamide)R2 (Pyrrolidine)R3 (Phenyl Substitution)Predicted ActivityExperimental Activity (IC50/EC50)
Lead -CH3Pyrrolidine4-amino--
A1 -CH2CH3Pyrrolidine4-amino--
A2 -CH(CH3)2Pyrrolidine4-amino--
A3 -PhenylPyrrolidine4-amino--
B1 -CH3Piperidine4-amino--
B2 -CH3Morpholine4-amino--
B3 -CH33-OH-Pyrrolidine4-amino--
C1 -CH3Pyrrolidine3-amino--
C2 -CH3Pyrrolidine4-amino, 2-F--
C3 -CH3Pyrrolidine4-amino, 3-OCH3--

Synthetic Protocols: A Generalized Approach

The synthesis of analogs based on the N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide scaffold is readily achievable through established synthetic methodologies. A general and flexible synthetic route is outlined below.

Synthesis_Scheme cluster_0 Synthesis of Sulfonamide Intermediate cluster_1 Reduction and Acylation Starting_Material 4-Nitrobenzenesulfonyl chloride Amine_Addition Addition of R2-H (e.g., Pyrrolidine) Starting_Material->Amine_Addition Base (e.g., Et3N) Sulfonamide_Formation N-(4-Nitrophenyl)sulfonyl-R2 Amine_Addition->Sulfonamide_Formation Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Sulfonamide_Formation->Reduction Aniline_Intermediate 4-Amino-N-phenylsulfonyl-R2 Reduction->Aniline_Intermediate Acylation Acylation with R1-COCl or (R1-CO)2O Aniline_Intermediate->Acylation Final_Product N-[4-(R2-sulfonyl)phenyl]R1-acetamide Acylation->Final_Product

Caption: A general synthetic scheme for N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide analogs.

3.1. General Protocol for the Synthesis of N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Step 1: Synthesis of 1-(4-Nitrophenylsulfonyl)pyrrolidine

  • To a solution of 4-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of pyrrolidine (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford 1-(4-nitrophenylsulfonyl)pyrrolidine.

Step 2: Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline

  • To a solution of 1-(4-nitrophenylsulfonyl)pyrrolidine (1.0 eq) in methanol (15 mL/mmol), add palladium on carbon (10% w/w, 0.1 eq).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-(pyrrolidin-1-ylsulfonyl)aniline, which can often be used in the next step without further purification.

Step 3: Synthesis of N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide

  • To a solution of 4-(pyrrolidin-1-ylsulfonyl)aniline (1.0 eq) in DCM (10 mL/mmol) at 0 °C, add pyridine (1.5 eq).

  • Slowly add acetyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the final product, N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide.

Biological Evaluation: A Tiered Screening Approach

Given the diverse biological activities of the constituent moieties, a tiered screening approach is recommended. This allows for the efficient identification of promising compounds and the subsequent detailed characterization of their biological profiles.

4.1. Primary Screening: Broad-Spectrum Activity Profiling

The initial screen should encompass a range of assays to identify the most promising therapeutic avenues.

  • Antimicrobial Assays: The Kirby-Bauer disk diffusion method can be used for initial screening against a panel of gram-positive and gram-negative bacteria, as well as fungal strains.[6] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) should be determined for active compounds.

  • Anticancer Cell Viability Assays: A panel of cancer cell lines (e.g., from the NCI-60 panel) can be used to assess the cytotoxic or cytostatic effects of the compounds using assays such as the MTT or CellTiter-Glo assay.

  • Enzyme Inhibition Assays: Based on the structural similarity to known inhibitors, assays for enzymes such as carbonic anhydrase, urease, or various kinases could be prioritized.[3][7] For example, the aldo-keto reductase AKR1C3 has been identified as a target for structurally related compounds.[8]

  • CNS-related Assays: For scaffolds showing potential for CNS activity, initial screens could include receptor binding assays for common CNS targets or assays for ion channel modulation, such as for the Nav1.1 channel.[9]

4.2. Secondary Screening: Elucidating Mechanism of Action and Selectivity

Compounds that demonstrate significant activity in the primary screens should be advanced to more detailed secondary assays.

  • Mechanism of Action Studies: For compounds with anticancer activity, assays to investigate the mechanism of cell death (e.g., apoptosis vs. necrosis), cell cycle analysis, and target deconvolution studies can be performed.

  • Selectivity Profiling: For enzyme inhibitors, it is crucial to assess their selectivity against a panel of related enzymes to understand their off-target effects. For ion channel modulators, selectivity against other ion channel subtypes is critical.

  • In Vitro ADME/Tox Profiling: Early assessment of physicochemical properties, metabolic stability in liver microsomes, and potential for cytotoxicity in non-cancerous cell lines is essential for identifying compounds with drug-like properties.

Data Analysis and Iterative Design

The data generated from the biological assays should be meticulously analyzed to establish clear SAR trends. This involves correlating changes in chemical structure with changes in biological activity. Key questions to address include:

  • What is the impact of steric bulk at the R1 position?

  • How do changes in the electronics and hydrogen bonding capacity of the R2 and R3 positions affect activity?

  • Are there any "activity cliffs" where a small structural change leads to a large change in activity?

The insights gained from this analysis will guide the design of the next generation of analogs, with the aim of further optimizing potency, selectivity, and drug-like properties. This iterative cycle of design, synthesis, and testing is the cornerstone of a successful drug discovery program.

Conclusion

The N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide scaffold is a fertile ground for the discovery of novel therapeutic agents. The systematic SAR approach outlined in this guide provides a robust framework for exploring the chemical space around this scaffold and identifying compounds with promising biological activities. By combining strategic library design, efficient synthetic protocols, and a tiered biological evaluation strategy, researchers can unlock the full potential of this versatile molecular architecture.

References

  • Jayadevappa, H. P., Nagendrappa, G., Umesha, S., & Chandrashekar, S. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 02(03), 192-196.
  • National Center for Biotechnology Information (2024). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubChem.
  • Tanimura, H., et al. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters, 29(9), 1133-1137.
  • National Center for Biotechnology Information (2024). N4-Acetylsulfamerazine. PubChem Compound Database. CID=67181. Retrieved from [Link]

  • Ghanem, C. I., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Scientific Reports, 10(1), 10696.
  • MDPI (2024). Pharmaceuticals. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). N-(4-(Pyrrolidin-1-yl)phenyl)acetamide. PubChem Compound Database. CID=1480263. Retrieved from [Link]

  • Broo, A., et al. (2015). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Journal of Medicinal Chemistry, 58(15), 6030-6043.
  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Pharmaceuticals, 16(7), 999.
  • Shchegravin, E. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6529.
  • Singh, S., et al. (2021). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 14(10), 5345-5349.
  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies.
  • Ghanem, C. I., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
  • Radhi, A. W., et al. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research, 10(4), 89-96.
  • Liu, C., et al. (2015). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 597-602.
  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2023). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 58(6), 1145-1166.

Sources

Application

Application Notes &amp; Protocols: Investigating N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide in Acute Myeloid Leukemia (AML) Research

Introduction: Rationale for Investigation Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Despite therapeutic advanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Despite therapeutic advancements, the prognosis for many AML patients remains poor, necessitating the exploration of novel therapeutic agents.[2] The chemical scaffold N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide integrates several moieties of pharmacological interest. The sulfonamide group is a well-established pharmacophore present in numerous antibacterial, anti-inflammatory, and anticancer agents.[3][4] Similarly, the acetamide functional group is found in various clinically relevant drugs.[3]

While direct, peer-reviewed studies detailing the specific application of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide in AML are emerging, its structural components suggest a plausible basis for anticancer activity. Structure-activity relationship studies on related compounds have shown that substituents like 4-pyrrolidin-1-ylphenyl are essential for the antiproliferative activity in certain leukemia models.[5] This document provides a comprehensive framework for the initial preclinical evaluation of this compound in AML research, outlining detailed protocols for assessing its biological effects and elucidating its potential mechanism of action.

Postulated Mechanisms and Key Research Questions

Based on the known activities of structurally related molecules, the primary investigative goal is to determine if N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide exerts a therapeutic effect on AML cells. The research should be structured around the following key questions:

  • Does the compound exhibit cytotoxicity against AML cell lines?

  • If cytotoxic, does it induce apoptosis (programmed cell death)?

  • Does the compound affect cell cycle progression?

  • Which key pro-survival or apoptotic signaling pathways are modulated by the compound?

Research on other novel agents in AML has demonstrated that successful compounds often induce apoptosis via the mitochondrial pathway, marked by the cleavage of caspases and Poly (ADP-ribose) polymerase (PARP).[1][6][7] Furthermore, critical pro-survival signaling cascades in AML, such as the PI3K/AKT and MAPK pathways, are common targets for therapeutic intervention.[6] Therefore, our investigation will focus on these well-established markers and pathways.

Part 1: Compound Handling and Stock Solution Preparation

Ensuring the integrity and accurate concentration of the test compound is fundamental to reproducible results.

Protocol 1: Stock Solution Preparation

  • Reagents & Materials:

    • N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (verify purity, >95%)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Accurately weigh a precise amount of the compound using an analytical balance.

    • Calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). The choice of concentration is critical; it should be high enough to allow for subsequent dilutions while keeping the final DMSO concentration in cell culture media below 0.5% (v/v) to avoid solvent-induced toxicity.

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if solubility is an issue.

    • Aliquot the stock solution into smaller volumes in sterile amber tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Part 2: Primary In Vitro Screening

The initial phase of evaluation involves determining the compound's effect on the viability and proliferation of established AML cell lines.

Recommended AML Cell Lines:

  • HL-60: A human promyelocytic leukemia cell line.

  • KG-1a: A human acute myelogenous leukemia cell line.

  • U937: A human histiocytic lymphoma cell line, often used as a myeloid model.[1]

  • MV-4-11: A human biphenotypic B myelomonocytic leukemia cell line with an FLT3-ITD mutation, representing a specific AML subtype.[8]

Protocol 2: Cell Viability Assessment (MTT or WST-1 Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Culture selected AML cell lines in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.

    • Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide from the stock solution in culture media. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Include a "vehicle control" (media with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control.

    • Add the diluted compound (or vehicle) to the appropriate wells.

    • Incubate for 24, 48, and 72 hours.

  • Assay Procedure (MTT Example):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the crystals.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Cell Line Hypothetical IC₅₀ (48h)
HL-605.2 µM
KG-1a8.9 µM
MV-4-113.5 µM
U9376.1 µM

Table 1: Example of a data summary table for IC₅₀ values derived from a cell viability assay.

Part 3: Mechanistic Elucidation

If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed AML cells in 6-well plates at a density that will not lead to overconfluency during the experiment.

    • Treat the cells with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle control.

  • Staining Procedure:

    • Harvest the cells (including floating cells from the supernatant) and wash them with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution to the cells.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells promptly using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

G cluster_workflow Experimental Workflow for Compound Evaluation A Prepare Compound Stock Solution B Cell Viability Assay (e.g., MTT) Determine IC₅₀ A->B Initial Screen C Apoptosis Assay (Annexin V / PI) B->C If IC₅₀ < 20µM D Cell Cycle Analysis (PI Staining) B->D If IC₅₀ < 20µM E Mechanistic Validation (Western Blot) C->E Confirm Apoptosis D->E Confirm Cycle Arrest F Data Analysis & Interpretation E->F

Caption: A logical workflow for the in vitro evaluation of a novel compound in AML research.

Protocol 4: Cell Cycle Analysis

This protocol determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest cells and wash with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This is a critical step to prevent cell clumping.

    • Store fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase is essential to degrade RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry. The DNA content will correspond to the cell cycle phase (G1, S, G2/M).

Protocol 5: Western Blotting for Key Signaling Proteins

Western blotting allows for the qualitative and semi-quantitative analysis of specific protein expression and activation (phosphorylation) states.

  • Protein Extraction:

    • Treat cells with the compound at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C.

    • Suggested Primary Antibodies for AML:

      • Apoptosis Markers: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP.

      • PI3K/AKT Pathway: p-AKT (Ser473), total AKT, p-mTOR, total mTOR.

      • MAPK Pathway: p-ERK1/2, total ERK1/2.

      • Loading Control: GAPDH or β-Actin.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

    • Analyze band intensities relative to the loading control.

G cluster_pathway Postulated Signaling Pathway Inhibition Compound N-[4-(pyrrolidin-1-ylsulfonyl) phenyl]acetamide PI3K PI3K Compound->PI3K Inhibits (?) AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Apoptosis via Bcl-2 Phosphorylation Casp9 Caspase-9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A hypothetical pathway showing how the compound might induce apoptosis by inhibiting the PI3K/AKT axis.

Conclusion and Future Directions

This document provides a foundational set of protocols to perform a robust initial evaluation of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide in the context of AML research. The data generated from these experiments—IC₅₀ values, induction of apoptosis, effects on the cell cycle, and modulation of key signaling proteins—will provide a strong basis for determining whether this compound warrants further investigation. Positive and compelling results would justify progression to more advanced studies, including synergy with existing AML drugs, evaluation in primary patient samples, and ultimately, in vivo xenograft models.

References

  • ResearchGate. (2022, July 14). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Generation of tumoricidal effector cells with a novel potentiator: N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide ( CL 259763 ). Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Request PDF. Retrieved from [Link]

  • PubMed Central. (2024, November 26). Exploring the role of PARP1 inhibition in enhancing antibody–drug conjugate therapy for acute leukemias: insights from DNA damage response pathway interactions. Retrieved from [Link]

  • PubMed Central. (2017, September 11). Synergistic anti-AML effects of the LSD1 inhibitor T-3775440 and the NEDD8-activating enzyme inhibitor pevonedistat via transdifferentiation and DNA rereplication - PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates | Request PDF. Retrieved from [Link]

  • PubMed Central. (2023, July 13). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Advances in the pharmacological management of acute myeloid leukemia in adults. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved from [Link]

  • (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-(Pyrrolidin-1-yl)phenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Therapeutic advances in acute myeloid leukemia: from LSD1 blockade to PROTAC-based strategies. Retrieved from [Link]

  • PubMed. (2020, September 6). Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells. Retrieved from [Link]

  • DigitalCommons@TMC. (2023, November 3). Discovery, Structure-Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein-Protein Interactions. Retrieved from [Link]

  • Google Patents. (n.d.). (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide compounds with modulating activity with commensurate effects, pharmaceutical substances (variants) and their use, compositions (variants) thereof body).
  • ResearchGate. (n.d.). (PDF) Co-culture Systems of Drug-Treated Acute Myeloid Leukemia Cells and T Cells for In Vitro and In Vivo Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents. Retrieved from [Link]

  • Clinical Trials. (2020, December 20). Study Protocol. Retrieved from [Link]

  • (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Comprehensive Solubility Assessment of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Introduction: The Critical Role of Solubility in Drug Development The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, chief among them being its biopharmaceutical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, chief among them being its biopharmaceutical properties. Solubility, the phenomenon of a solute dissolving in a solvent to give a homogeneous system, is a cornerstone of a drug's developability. For orally administered drugs, poor aqueous solubility can lead to low and erratic absorption, resulting in suboptimal bioavailability and therapeutic failures. Therefore, a thorough and early assessment of a compound's solubility profile is paramount.

Understanding the distinction between these two key solubility measurements is crucial for making informed decisions in the drug development pipeline.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is a critical parameter for biopharmaceutical classification and formulation development. The shake-flask method is the most reliable way to determine this value.[1][2]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution under specific, non-equilibrium conditions, typically after being rapidly diluted from a high-concentration stock solution (e.g., in DMSO).[3] It is often used in early discovery as a high-throughput screen to identify compounds with potential solubility liabilities. Nephelometry is a common technique for this assessment.[4][5]

The following sections will provide detailed protocols for both methodologies, explain the rationale behind the experimental choices, and offer guidance on data interpretation.

Compound Information: N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₃S
Molecular Weight 268.33 g/mol
Chemical Structure
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
Physical Form Solid (assumed)

Part 1: Thermodynamic Solubility Assessment via the Shake-Flask Method

The shake-flask method, as proposed by Higuchi and Connors, is the most widely accepted and reliable technique for determining equilibrium solubility.[6] It involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Causality Behind Experimental Choices:
  • pH Range: The solubility of ionizable compounds, such as those containing sulfonamide moieties, can be significantly influenced by pH. Therefore, determining solubility across a physiologically relevant pH range (typically 1.2 to 6.8) is crucial for predicting in vivo dissolution.[7][8][9]

  • Temperature: Solubility is temperature-dependent. The experiment is conducted at 37 ± 1 °C to mimic human physiological conditions.[7][9]

  • Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. This is confirmed by taking samples at multiple time points (e.g., 24 and 48 hours) and observing no significant change in concentration.[1][2][10]

  • Phase Separation: Complete separation of the undissolved solid from the saturated solution is critical for accurate measurement. This is typically achieved through centrifugation and/or filtration.[6][11]

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess solid N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide C Add excess solid to each buffer in vials A->C B Prepare aqueous buffers (pH 1.2, 4.5, 6.8) B->C D Incubate at 37°C with constant agitation C->D E Sample at 24h and 48h D->E F Centrifuge and/or filter to separate solid E->F G Quantify supernatant concentration (e.g., HPLC-UV) F->G H Determine pH of the final saturated solution F->H I Analyze solid residue (optional, for polymorphism) F->I J Solubility Data (mg/mL or µM) G->J H->J

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

1. Materials and Equipment:

  • N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (solid powder)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate and hydrochloride salts for buffer preparation

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps (e.g., 20 mL glass vials)

  • Orbital shaker with temperature control (incubator shaker)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a UV detector

2. Buffer Preparation:

  • Prepare aqueous buffers at a minimum of three pH levels:

    • pH 1.2 (e.g., 0.1 M HCl)

    • pH 4.5 (e.g., acetate buffer)

    • pH 6.8 (e.g., phosphate buffer)

  • Ensure all buffers are at the correct pH at 37 °C.

3. Experimental Procedure:

  • Add an excess amount of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide to separate vials containing a known volume (e.g., 10 mL) of each buffer. A sufficient excess should be visually present throughout the experiment.

  • Tightly cap the vials and place them in an orbital shaker set to 37 ± 1 °C and a suitable agitation speed to keep the particles suspended without forming a vortex.[12]

  • After 24 hours, withdraw an aliquot (e.g., 1 mL). Immediately centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully remove the supernatant and filter it through a 0.22 µm syringe filter. Discard the first few drops to avoid any adsorption effects from the filter.

  • Dilute the filtered supernatant with an appropriate mobile phase for HPLC analysis.

  • Repeat steps 3-5 at 48 hours. If the concentrations at 24 and 48 hours are within acceptable variability (e.g., <10%), equilibrium is considered to be reached.

  • Measure the pH of the remaining saturated solution in each vial to confirm it has not significantly changed.[2]

4. Quantification by HPLC-UV:

  • Develop a validated HPLC-UV method for the quantification of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide.

  • Prepare a calibration curve using stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the diluted supernatant samples and determine the concentration based on the calibration curve.

5. Data Presentation:

pH of BufferSolubility at 24h (µg/mL)Solubility at 48h (µg/mL)Final pH of Saturated Solution
1.2[Insert Data][Insert Data][Insert Data]
4.5[Insert Data][Insert Data][Insert Data]
6.8[Insert Data][Insert Data][Insert Data]

Part 2: Kinetic Solubility Assessment by Nephelometry

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly rank compounds. These assays measure the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer.[10] Nephelometry, which measures the forward scattering of light by suspended particles, is a sensitive technique for detecting precipitation.[4][13]

Causality Behind Experimental Choices:
  • DMSO Stock Solution: In high-throughput screening, compounds are typically stored in DMSO. This assay mimics the conditions of many in vitro biological assays, providing a relevant, though not absolute, measure of solubility.

  • Rapid Dilution: The rapid addition of the DMSO stock to the aqueous buffer can create a supersaturated solution, and the point of precipitation is the kinetic solubility.[3]

  • Light Scattering Detection: As the compound precipitates, it forms particles that scatter light. A nephelometer detects this increase in scattered light, providing a sensitive endpoint for determining the onset of precipitation.[4][13]

Experimental Workflow: Kinetic Nephelometry Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare high-concentration stock of compound in DMSO B Prepare serial dilutions in DMSO A->B D Add DMSO dilutions to buffer in microplate B->D C Dispense aqueous buffer (e.g., PBS pH 7.4) into a microplate C->D E Incubate at room temperature with shaking D->E F Measure light scattering (nephelometry) at a set time point E->F G Plot scattered light intensity vs. concentration F->G H Determine the concentration at which precipitation occurs G->H I Kinetic Solubility Value H->I

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol: Kinetic Nephelometry Assay

1. Materials and Equipment:

  • N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

  • High-purity DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Multi-channel pipettes or an automated liquid handler

  • Clear-bottom 96- or 384-well microplates

  • Plate shaker

  • Laser nephelometer plate reader

2. Experimental Procedure:

  • Prepare a 10 mM stock solution of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide in 100% DMSO.

  • In a separate microplate (the "source plate"), perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.01 mM).

  • In the "assay plate," add an appropriate volume of PBS (pH 7.4) to each well (e.g., 198 µL for a 1:100 dilution).

  • Using a liquid handler or multi-channel pipette, transfer a small volume (e.g., 2 µL) from the source plate to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 1%.

  • Immediately place the assay plate on a plate shaker and mix for a defined period (e.g., 2 hours) at room temperature.[5][10]

  • After incubation, measure the light scattering in each well using a nephelometer.[5]

3. Data Analysis and Interpretation:

  • Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU, or arbitrary units) against the final compound concentration.

  • The kinetic solubility is the concentration at which a significant increase in the light scattering signal is observed, indicating the onset of precipitation.[4] This can be determined by identifying the "break point" in the curve where the signal deviates from the baseline of the soluble concentrations.

4. Data Presentation:

Compound Concentration (µM)Nephelometry Signal (NTU)
[Highest Concentration][Insert Data]
......
[Lowest Concentration][Insert Data]
Kinetic Solubility (µM) [Value Determined from Plot]

Conclusion: A Holistic View of Solubility

By employing both the shake-flask method and nephelometry, researchers can build a comprehensive solubility profile for N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide. The thermodynamic solubility data across a physiological pH range will be invaluable for understanding its potential absorption characteristics and for guiding formulation strategies. The kinetic solubility data provides a rapid assessment of its behavior under conditions often encountered in early-stage in vitro assays. Together, these methodologies provide the necessary insights to de-risk solubility-related issues and advance promising compounds like N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide through the drug development pipeline with greater confidence.

References

  • PubChem. N-(4-(pyrrolidin-1-yl)phenyl)acetamide. [Link]

  • U.S. Food and Drug Administration. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Journal of biomolecular screening, 5(2), 79–84.
  • Avdeef, A. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. International journal of pharmaceutics, 345(1-2), 47–57.
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Dissolution Technologies. (2014). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. [Link]

  • JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

  • Al-Ghabeish, M., & Al-Akayleh, F. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 82-88.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Aryl Sulfonamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for aryl sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for aryl sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the sulfonamide functional group in their work. The formation of a sulfonamide, typically via the reaction of an aryl sulfonyl chloride with a primary or secondary amine, is a cornerstone transformation in pharmaceutical chemistry.[1][2][3] However, this seemingly straightforward reaction is often plagued by side reactions that can complicate purification, reduce yields, and compromise product purity.

This document moves beyond standard protocols to provide in-depth, field-proven insights into identifying, understanding, and mitigating these common challenges. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Low or No Yield - The Vanishing Product

Question: "My reaction has a very low yield, and my work-up suggests the presence of a highly polar, water-soluble compound. I suspect my starting sulfonyl chloride is being consumed, but not by my amine. What is the likely cause?"

Answer: The most common culprit for this issue is the hydrolysis of the aryl sulfonyl chloride . Aryl sulfonyl chlorides are highly susceptible to reaction with water, which converts them into the corresponding aryl sulfonic acid.[4][5] This sulfonic acid is unreactive toward the amine under standard conditions, effectively halting the desired reaction pathway and leading to significant yield loss.

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water, although a weak nucleophile, can attack this sulfur center. The resulting intermediate readily loses HCl to form the stable sulfonic acid. This process is often faster than the reaction with a sterically hindered or electron-deficient amine.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: All glassware must be rigorously dried. Place glassware in a laboratory oven at >120 °C for a minimum of 4 hours. Allow it to cool to room temperature in a desiccator or under a stream of dry, inert gas (Nitrogen or Argon) immediately before use.

  • Solvent Purity: Use only high-purity, anhydrous solvents. Solvents from freshly opened bottles or those purified through a solvent purification system are recommended. Avoid using solvents from bottles that have been opened multiple times without proper inert gas blanketing.

  • Reagent Handling: Both the amine and the sulfonyl chloride should be handled under an inert atmosphere. If the amine is a salt (e.g., a hydrochloride salt), it must be neutralized and thoroughly dried before use, or a sufficient excess of base must be used to both neutralize the salt and scavenge the HCl produced during the reaction.

  • Reaction Setup: Assemble the reaction under a positive pressure of nitrogen or argon. Use rubber septa on flasks and transfer liquid reagents via syringe. For solid reagents, employ a glove box or a nitrogen-purged glove bag for transfers.

Visualization: Hydrolysis Side Reaction

hydrolysis ArSO2Cl Aryl Sulfonyl Chloride (R-SO₂Cl) Intermediate Tetrahedral Intermediate ArSO2Cl->Intermediate Nucleophilic Attack H2O Water (H₂O) (Moisture) H2O->Intermediate ArSO3H Aryl Sulfonic Acid (R-SO₃H) [Unreactive Byproduct] Intermediate->ArSO3H Elimination of HCl HCl_byproduct HCl Intermediate->HCl_byproduct polysulfonylation Amine Primary Amine (R-NH₂) Product Desired Product (Mono-sulfonamide) Amine->Product + Ar-SO₂Cl (Step 1) ArSO2Cl1 Ar-SO₂Cl (1 eq.) ArSO2Cl1->Product Anion Sulfonamide Anion [R-N⁻-SO₂Ar] Product->Anion Deprotonation (Base) Base1 Base Base1->Anion Byproduct Byproduct (Bis-sulfonamide) Anion->Byproduct + Ar-SO₂Cl (Step 2) ArSO2Cl2 Ar-SO₂Cl (Excess) ArSO2Cl2->Byproduct

Caption: Reaction pathway for bis-sulfonamide formation.

FAQ 3: Impurity Profile - The Starting Material Problem

Question: "My reaction appears clean by TLC, but after purification, NMR analysis shows I have a mixture of regioisomers. What is the source of this issue?"

Answer: This problem almost always originates from the purity of the starting aryl sulfonyl chloride . The most common large-scale synthesis of aryl sulfonyl chlorides is through electrophilic aromatic substitution (EAS), often using chlorosulfonic acid. [1][6]This reaction is governed by the directing effects of the substituents already on the aromatic ring, and it frequently produces a mixture of ortho, meta, and para isomers, which can be difficult to separate.

Causality: If, for example, you start with toluene to make toluenesulfonyl chloride, the methyl group is an ortho, para-director. The EAS reaction will inevitably produce a mixture of p-toluenesulfonyl chloride and o-toluenesulfonyl chloride. These isomers have very similar reactivity and polarity, and if you use this mixture in the subsequent amination step, you will produce an isomeric mixture of sulfonamides that is often inseparable by standard column chromatography.

Troubleshooting Protocol: Starting Material Validation

  • Source Verification: Whenever possible, purchase aryl sulfonyl chlorides from reputable suppliers who provide a certificate of analysis with isomeric purity data.

  • Pre-reaction Analysis: Before starting your amination reaction, analyze the aryl sulfonyl chloride by GC-MS or ¹H NMR to confirm its identity and assess its isomeric purity.

  • Purification of the Sulfonyl Chloride: If you find the starting material to be a mixture, it is far easier to purify the sulfonyl chloride before the amination step. Recrystallization is often effective for separating solid isomers. For example, p-toluenesulfonyl chloride can often be purified from the ortho isomer by recrystallization from petroleum ether.

  • Consider Alternative Syntheses: If a high-purity isomer is not available or separable, consider alternative synthetic routes to the sulfonyl chloride that offer better regioselectivity, such as palladium-catalyzed chlorosulfonylation of arylboronic acids. [1] Visualization: Workflow for Starting Material Validation

validation_workflow Start Receive/Synthesize Aryl Sulfonyl Chloride Analyze Analyze Purity (NMR, GC-MS) Start->Analyze IsPure Is Purity >98%? Analyze->IsPure Purify Purify Sulfonyl Chloride (e.g., Recrystallization) IsPure->Purify No Proceed Proceed to Sulfonamide Synthesis IsPure->Proceed Yes Purify->Analyze Re-analyze Fail Source New Material Purify->Fail If not separable

Caption: A logical workflow for validating starting material purity.

References
  • Gómez-Palomino, A., & Cornella, J. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Copper‐Catalyzed Chemoselective Synthesis of Pyrazolo‐Sulfonamide: Impact of Solvent on Nitro‐Pyrazole Reactivity. (2025). ResearchGate. Available at: [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

  • Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • Sulfonamide purification process. (n.d.). Google Patents.
  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Biscoe, M. R., & MacMillan, D. W. C. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 134(4), 2118–2121. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. (This is a representative reference for the general synthesis of sulfonamides, often discussed in medicinal chemistry reviews). A related article on the synthesis from anilines is available at: [Link]

  • Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 239-243. Available at: [Link]

  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2006). The Journal of Organic Chemistry. Available at: [Link]

  • Method for the purification of aryl sulfonic acids and salts. (n.d.). Google Patents.
  • Mondal, S. (2017). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 7(2), 80-97. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Chemistry. Available at: [Link]

  • Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (n.d.). ProQuest. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Aryl Sulfonamides made easy. (2015). Sussex Drug Discovery Centre. Available at: [Link]

  • Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. (2020). Organic Letters. Available at: [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (2015). Reddit. Available at: [Link]

  • Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? (2025). Reddit. Available at: [Link]

  • Mechanism of the reaction of arenesulfonyl chlorides with 3,4-dihydroisoquinoline in the presence of weak nucleophilic ethers. (2020). ResearchGate. Available at: [Link]

  • Burlingham, B. T., & Widlanski, T. S. (2001). Synthesis and reactivity of polydisulfonimides. Journal of the American Chemical Society, 123(13), 2937–2945. Available at: [Link]

Sources

Optimization

addressing solubility issues of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide in aqueous buffers

Subject: N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Ticket ID: SOL-PYR-ACE-001 Status: Resolved / Guide Published[1] Compound Profile & Physicochemical Reality User Note: Before attempting any formulation, understand...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Ticket ID: SOL-PYR-ACE-001 Status: Resolved / Guide Published[1]

Compound Profile & Physicochemical Reality

User Note: Before attempting any formulation, understand why this compound resists aqueous solvation.

  • Chemical Name: N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide[1][2]

  • Class: Sulfonamide derivative (Neutral)[1]

  • Predicted LogP: ~1.7 – 2.5 (Moderately Lipophilic)[1]

  • Ionization State: CRITICAL. Unlike many sulfonamide antibiotics (e.g., sulfamethoxazole), the sulfonamide nitrogen in this molecule is part of a pyrrolidine ring. It is tertiary and lacks an acidic proton.

    • Implication:pH adjustment (adding NaOH/HCl) will NOT significantly improve solubility. The molecule remains neutral across the physiological pH range (pH 2–10).

The "Brick Dust" Phenomenon

This molecule possesses high crystal lattice energy due to the symmetry of the para-substitution and the hydrogen-bonding potential of the acetamide group. It behaves like "brick dust"—it prefers to stay in its crystal lattice rather than interact with water molecules.

Troubleshooting Workflow (Decision Tree)

The following logic flow represents the standard operating procedure for solubilizing neutral, lipophilic sulfonamides.

Solubility_Workflow Start Start: Solid Compound Stock Prepare Stock Solution (10-50 mM in DMSO) Start->Stock Dilution Dilute into Aqueous Buffer (PBS/Media) Stock->Dilution Check Visual Inspection: Precipitation/Cloudiness? Dilution->Check Success Proceed to Assay Check->Success Clear Crash Precipitation Detected ('The Crash') Check->Crash Cloudy Strategy1 Strategy A: Cosolvent Spike (Add PEG400 or Glycerol) Crash->Strategy1 If Strategy C fails Strategy2 Strategy B: Carrier Complex (Use HP-β-Cyclodextrin) Crash->Strategy2 Gold Standard Strategy3 Strategy C: Intermediate Dilution (Stepwise DMSO reduction) Crash->Strategy3 First Attempt Strategy3->Check

Figure 1: Decision matrix for troubleshooting solubility issues. Note that Strategy B (Cyclodextrins) is often the most robust solution for sulfonamides.

Step-by-Step Protocols

Protocol A: The "Sandwich" Stock Preparation

Use this to ensure the initial stock is truly dissolved, preventing "seed crystals" that cause rapid precipitation later.

  • Weighing: Weigh the compound into a glass vial (avoid plastic initially if possible to prevent static loss).

  • Solvent Addition: Add 100% anhydrous DMSO (Dimethyl Sulfoxide).[1] Target a concentration of 10 mM to 50 mM .

  • Vortex: Vortex vigorously for 30 seconds.

  • Thermal Shift: If particles remain, heat the vial to 37°C (water bath) for 5 minutes.

  • Visual Check: Hold the vial against a black background. The solution must be perfectly clear.

  • Storage: Aliquot immediately into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The Cyclodextrin "Safety Net" (Recommended)

Since this molecule is neutral and lipophilic, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the most effective solubilizing agent.[1] It forms an inclusion complex, shielding the hydrophobic phenyl-pyrrolidine core from water.[1]

Reagents:

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin)[1][3][4]

  • PBS or Cell Culture Media

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in your aqueous buffer (PBS) to create a 20% (w/v) stock solution.[1] Filter sterilize (0.22 µm).

  • Dilution:

    • Take your DMSO stock of the compound (e.g., 10 mM).[5]

    • Add the DMSO stock slowly to the 20% HP-β-CD solution while vortexing.

    • Target: Final DMSO concentration should be <1%.[5][6][7][8]

  • Equilibration: Shake or rotate the mixture at room temperature for 30 minutes to allow the inclusion complex to form.

  • Result: This usually yields a clear solution stable up to 100 µM in aqueous media.

Frequently Asked Questions (FAQ)

Q1: I added NaOH to dissolve the compound, but it didn't help. Why?

Technical Answer: You are likely applying a rule meant for secondary sulfonamides (like sulfamethoxazole).[1] N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a tertiary sulfonamide .[1] The nitrogen atom in the sulfonamide group is attached to the pyrrolidine ring and has no hydrogen atom to donate. Therefore, it cannot be deprotonated to form a water-soluble salt.[1] Do not use pH adjustment; it will only increase the ionic strength and potentially induce "salting out."

Q2: My cells are dying, but I think it's the solvent, not the drug.

Troubleshooting:

  • The Issue: High DMSO concentrations (>0.5%) can be cytotoxic or induce differentiation in certain cell lines (e.g., HL-60).[1]

  • The Fix: Use the Intermediate Dilution Method .

    • Dilute your 10 mM DMSO stock 1:10 into PEG400 (Polyethylene Glycol 400).[1] You now have a 1 mM stock in 10% DMSO/90% PEG400.

    • Dilute this intermediate stock into your cell media.[9]

    • Benefit: PEG400 is generally better tolerated than high DMSO and helps maintain solubility.

Q3: Can I use this for animal studies (IP/IV injection)?

Guideline: Pure DMSO/Water is painful and toxic for animals.

  • Recommended Formulation: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Preparation Order:

    • Dissolve compound in DMSO.[5][6][7][8][9][10][11]

    • Add PEG400 and Tween 80; vortex.

    • Slowly add warm Saline (37°C) while vortexing.

Solubility Data Summary

Solvent SystemEstimated SolubilityNotes
Water / PBS (pH 7.4) < 10 µM (Poor)Likely to precipitate immediately.[1]
DMSO (Anhydrous) > 50 mM (High)Ideal for stock solutions.[1] Hygroscopic (keep dry).[1]
Ethanol ~ 5-10 mM (Moderate)Less effective than DMSO; rapid evaporation risk.[1]
20% HP-β-CD in PBS ~ 100-500 µMBest for aqueous assays; prevents precipitation.[1]
0.1 M NaOH / HCl < 10 µM (Poor)Ineffective (No ionizable groups).[1]

Mechanism of Action: Why It Crashes

When you inject a DMSO stock into an aqueous buffer, you create a localized zone of supersaturation.

  • Solvent Shift: The DMSO molecules rapidly mix with water (high affinity).

  • Dielectric Drop: The local environment around the drug molecule shifts from hydrophobic (DMSO) to hydrophilic (Water).

  • Nucleation: The hydrophobic drug molecules aggregate instantly to minimize water contact, forming micro-crystals (turbidity).

  • Prevention: Using Cyclodextrins provides a hydrophobic "pocket" for the drug to hide in while the exterior remains water-soluble.

Mechanism Step1 DMSO Stock (Solvated) Step2 Rapid Mixing with Water Step1->Step2 Step3 DMSO Stripping (Exposes Hydrophobic Surface) Step2->Step3 Step4 Nucleation (Aggregation) Step3->Step4 Without Cyclodextrin Protected Inclusion Complex (Soluble) Step3->Protected With Cyclodextrin

Figure 2: The mechanism of precipitation vs. cyclodextrin protection.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (General reference for sulfonamide/acetamide solubility behavior).
  • Di, L., & Kerns, E. H. (2015).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • PubChem Compound Summary. N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CID 1480263).[1] [1]

  • Way, L. (2023). DMSO Usage in Cell Culture: Guidelines for Concentration and Toxicity. LifeTein Technical Support.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide derivatives. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide derivatives. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges related to the poor cell permeability of this chemical series.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter and provides actionable solutions grounded in established scientific principles.

Scenario 1: My N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide derivative shows high target engagement in a cell-free assay but has low activity in a cell-based assay.

Underlying Issue: This discrepancy strongly suggests poor cell permeability. The compound cannot efficiently cross the cell membrane to reach its intracellular target.

Troubleshooting Steps & Scientific Rationale:

  • Initial Diagnosis: Physicochemical Property Assessment

    • Action: Calculate the physicochemical properties of your derivative using computational tools. Pay close attention to Lipinski's Rule of Five.[1][2][3][4]

    • Rationale: Lipinski's rules provide a framework for evaluating the "drug-likeness" of a compound and its potential for good oral bioavailability, which is often linked to cell permeability.[1][2][3][4] Key parameters to analyze are:

      • Molecular Weight (MW): Should ideally be < 500 Da.

      • LogP (lipophilicity): Should ideally be < 5.

      • Hydrogen Bond Donors (HBD): Should ideally be ≤ 5.

      • Hydrogen Bond Acceptors (HBA): Should ideally be ≤ 10.

    • Insight: N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide derivatives can have a high polar surface area (PSA) due to the sulfonamide and acetamide groups, which can hinder passive diffusion across the lipid bilayer of the cell membrane.[5][6] Molecules with a PSA greater than 140 Ų generally exhibit poor cell permeability.[5]

  • Experimental Verification: In Vitro Permeability Assays

    • Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 cell permeability assay.[7][8][9][10][11]

    • Rationale:

      • PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[9][11] It provides a baseline for passive permeability without the influence of cellular transporters.[11]

      • Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[7][8][12] It is considered the gold standard for in vitro prediction of intestinal drug absorption and can assess both passive diffusion and active transport mechanisms, including efflux.[7][8][13]

    • Data Interpretation:

      • Low PAMPA & Low Caco-2 Permeability: Confirms that poor passive diffusion is the primary issue.

      • High PAMPA & Low Caco-2 Permeability: Suggests that the compound is a substrate for efflux pumps, which actively transport it out of the cell.[14][15][16][17][18]

Scenario 2: My derivative has poor passive diffusion in the PAMPA assay. How can I improve this?

Underlying Issue: The molecule's physicochemical properties, likely high polarity and/or molecular weight, are preventing it from efficiently crossing the lipid membrane.

Medicinal Chemistry Strategies:

  • Reduce Polar Surface Area (PSA):

    • Action: Modify the structure to reduce the number of exposed polar atoms (oxygen and nitrogen).

    • Rationale: A lower PSA reduces the energy barrier for the compound to enter the hydrophobic core of the cell membrane.[19] Consider strategies like intramolecular hydrogen bonding to "hide" polar groups.[20]

    • Example Modifications:

      • Replace polar groups with less polar isosteres.

      • Introduce non-polar substituents on the phenyl ring or pyrrolidine moiety.

  • Optimize Lipophilicity (LogP):

    • Action: Systematically modify the structure to achieve an optimal LogP, typically in the range of 1-3 for good permeability.

    • Rationale: While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility and trapping within the membrane.[21]

    • Example Modifications:

      • Add or remove lipophilic groups (e.g., alkyl, aryl).

      • Introduce fluorine atoms, which can increase lipophilicity and modulate the basicity of nearby groups.[22]

  • Prodrug Approach:

    • Action: Temporarily mask the polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active drug.[23][24][25][26][27]

    • Rationale: This strategy enhances the lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, cellular enzymes (e.g., esterases, phosphatases) cleave the promoiety, releasing the active sulfonamide derivative.[26]

    • Example Prodrug Strategies:

      • Ester Prodrugs: If there is a carboxylic acid or hydroxyl group present, it can be converted to an ester.

      • Acyloxyalkyl Prodrugs: These can be used to mask the sulfonamide N-H.

Scenario 3: My derivative is a substrate for efflux pumps, as indicated by a high efflux ratio in the Caco-2 assay. What are my options?

Underlying Issue: The compound is recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[14][15][17]

Strategies to Mitigate Efflux:

  • Structural Modification to Evade Pump Recognition:

    • Action: Modify the structure to disrupt the key pharmacophoric features recognized by the efflux transporter.

    • Rationale: Efflux pumps have specific substrate recognition patterns. Altering the shape, charge distribution, or hydrogen bonding capacity of your molecule can reduce its affinity for the pump.

    • Example Modifications:

      • Introduce bulky groups to sterically hinder binding to the transporter.

      • Alter the charge state of the molecule at physiological pH.

  • Co-administration with an Efflux Pump Inhibitor:

    • Action: In your in vitro experiments, include a known efflux pump inhibitor (e.g., verapamil for P-gp) along with your compound.[8]

    • Rationale: This will block the activity of the efflux pump, allowing your compound to accumulate inside the cells.[15][28] An increase in intracellular concentration and activity in the presence of the inhibitor confirms that efflux is a significant barrier.

    • Note: While this is a valuable experimental tool, developing a co-administered drug product for clinical use presents significant challenges.

Frequently Asked Questions (FAQs)

Q1: What is the "Rule of Five" and why is it important for my N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide derivatives?

A1: Lipinski's Rule of Five is a set of guidelines used to predict the oral bioavailability of a drug candidate.[1][2][3][4] It states that a compound is more likely to be orally absorbed if it meets the following criteria: a molecular weight of less than 500 Daltons, a LogP of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[2][3] For your derivatives, these rules are a crucial first-pass assessment of their potential for good cell permeability.[1] Violating one or more of these rules can indicate a higher risk of poor absorption.[4]

Q2: How do I choose between the PAMPA and Caco-2 assays for assessing permeability?

A2: The choice depends on the information you need.

  • PAMPA is a rapid and cost-effective method to specifically assess passive permeability.[11] It's an excellent initial screen to identify compounds with fundamental permeability issues.

  • Caco-2 assays are more complex and time-consuming but provide a more biologically relevant model.[8][12] They can evaluate both passive diffusion and active transport, including the effects of efflux pumps.[8] It is often recommended to use PAMPA for initial screening and then confirm promising candidates with the Caco-2 assay.

Q3: Can formulation strategies help overcome the poor permeability of my derivatives?

A3: Yes, formulation can play a significant role. Strategies include:

  • Lipid-based formulations: Encapsulating the compound in lipid-based carriers like liposomes or microemulsions can enhance its transport across the cell membrane.[29]

  • Permeation enhancers: These are excipients that can be co-administered to transiently increase the permeability of the cell membrane.[29][30][31]

  • Nanoparticle systems: Polymeric nanoparticles can protect the drug and facilitate its uptake into cells.[29]

Q4: Are there any computational tools that can predict the permeability of my derivatives before I synthesize them?

A4: Yes, several in silico tools can provide valuable predictions:

  • QSAR (Quantitative Structure-Activity Relationship) models: These models use the chemical structure of a compound to predict its biological activity, including permeability.[32]

  • Molecular Dynamics (MD) simulations: These simulations can model the interaction of your compound with a lipid bilayer, providing insights into its permeation mechanism.[32][33]

  • Physicochemical property calculators: Software like those that calculate LogP and PSA are readily available and provide a quick assessment of permeability risks.[9][32]

Data & Protocols

Table 1: Interpreting In Vitro Permeability Data
AssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Interpretation
PAMPA > 10High Passive Permeability
1 - 10Moderate Passive Permeability
< 1Low Passive Permeability
Caco-2 (A to B) > 20High Permeability
5 - 20Moderate Permeability
< 5Low Permeability
Efflux Ratio (Papp B to A / Papp A to B) > 2Potential Efflux Substrate
< 2Not a significant efflux substrate

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Cell-Based Activity

workflow start Low Cell-Based Activity High Cell-Free Activity physchem Assess Physicochemical Properties (Lipinski's Rule of Five, PSA) start->physchem invitro In Vitro Permeability Assays (PAMPA, Caco-2) physchem->invitro pampa_low Low PAMPA Permeability invitro->pampa_low caco2_low Low Caco-2 Permeability invitro->caco2_low strategy1 Medicinal Chemistry: - Reduce PSA - Optimize LogP - Prodrug Approach pampa_low->strategy1 Poor Passive Diffusion efflux High Efflux Ratio (Caco-2 B>A) caco2_low->efflux strategy2 Structural Modification to Evade Efflux Pumps efflux->strategy2 Is an Efflux Substrate strategy3 Co-administer with Efflux Inhibitor (in vitro) efflux->strategy3 Confirm Efflux Mechanism end_goal Improved Cell Permeability & Activity strategy1->end_goal strategy2->end_goal strategy3->end_goal

Caption: A workflow for diagnosing and addressing poor cell permeability.

Diagram 2: Prodrug Strategy for Enhancing Permeability

prodrug cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space prodrug Prodrug Parent Drug + Lipophilic Promolety membrane Cell Membrane prodrug->membrane Passive Diffusion (Enhanced) active_drug Active Drug Parent Drug target Intracellular Target active_drug->target Binding membrane->active_drug Enzymatic Cleavage

Caption: A prodrug masks polar groups to improve cell entry.

References

  • ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?[Link]

  • MDPI. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. [Link]

  • ACS Publications. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. [Link]

  • YouTube. (2019). Caco 2 Cell Permeability Assay. [Link]

  • SlideShare. (n.d.). Caco-2 cell permeability, pampa membrane assays. [Link]

  • National Center for Biotechnology Information. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. [Link]

  • National Center for Biotechnology Information. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. [Link]

  • Royal Society of Chemistry. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. [Link]

  • ResearchGate. (2025). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. [Link]

  • ACS Publications. (2017). Predicting a Drug’s Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. [Link]

  • National Center for Biotechnology Information. (n.d.). BDDCS, the Rule of 5 and Drugability. [Link]

  • National Center for Biotechnology Information. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. [Link]

  • ACS Publications. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. [Link]

  • Frontiers. (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. [Link]

  • MDPI. (2024). Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • MDPI. (n.d.). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. [Link]

  • bioRxiv. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. [Link]

  • Preprints.org. (2024). Predicting Drug Properties: Computational Strategies for Solubility and Permeability Rates. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. [Link]

  • Rutgers University. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]

  • Wikipedia. (n.d.). Polar surface area. [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. [Link]

  • MDPI. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]

  • Wikipedia. (n.d.). Efflux pump. [Link]

  • Ovid. (n.d.). What has polar surface area ever done for drug discovery?. [Link]

  • TIU Lecture Notes. (2023). Lipinski rule of five. [Link]

  • National Center for Biotechnology Information. (n.d.). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. [Link]

  • CD ComputaBio. (n.d.). Drug solubility and permeability prediction. [Link]

Sources

Optimization

strategies to reduce off-target effects of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide analogs

The following guide serves as a specialized Technical Support Center for researchers working with N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide and its structural analogs. This scaffold—a sulfonamide pharmacophore linke...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide and its structural analogs.

This scaffold—a sulfonamide pharmacophore linked to a pyrrolidine ring and an acetamide "tail"—is a versatile privileged structure often utilized in the development of inhibitors for Carbonic Anhydrases (CAs) , Aldo-Keto Reductase 1C3 (AKR1C3) , and Voltage-gated Sodium Channels (e.g., NaV1.7) . However, its promiscuity often leads to significant off-target effects, including isoform cross-reactivity and metabolic instability.

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Section 1: Isoform Selectivity & Molecular Design

Q: My analogs show potent inhibition of my primary target (e.g., CA-IX or AKR1C3) but fail to discriminate against constitutive isoforms like CA-I/II. How can I improve the selectivity window?

A: This is the "Sulfonamide Selectivity Paradox." The sulfonamide zinc-binding group (ZBG) is highly potent but non-selective because the catalytic sites of these enzymes are evolutionarily conserved. To reduce off-target binding to constitutive isoforms (like cytosolic CA-I and CA-II), you must exploit the variable "rim" regions of the binding pocket rather than focusing on the conserved core.

Troubleshooting Protocol:

  • Switch to the "Tail Approach":

    • The acetamide group in your scaffold is currently a "compact" tail. Constitutive isoforms often have narrower, more hydrophobic pockets.

    • Strategy: Extend the acetamide nitrogen with bulky, polar moieties (e.g., polyethylene glycol linkers or sugar conjugates). This induces steric clash with the narrower entrance of CA-I/II while being accommodated by the wider active site of targets like CA-IX.

  • Modify the Pyrrolidine Ring (The "Head"):

    • The pyrrolidine ring sits in the hydrophobic sub-pocket.

    • Strategy: Introduce polarity. Replace the pyrrolidine with a morpholine or piperazine ring. The added oxygen or nitrogen reduces hydrophobic contacts with the highly lipophilic pockets of off-target enzymes, often improving water solubility simultaneously.

  • Scaffold Hopping:

    • Replace the central phenyl ring with a heteroaryl ring (e.g., thiophene or pyridine ). This alters the pKa of the sulfonamide group (typically ~10.0 for unsubstituted sulfonamides). Lowering the pKa (closer to physiological pH) can enhance binding affinity to the specific target's metal center while altering the electrostatic profile recognized by off-targets.

Q: We are observing high metabolic clearance and CYP2C9 inhibition. Is the sulfonamide moiety responsible?

A: Yes, but the acetamide linker is a contributing factor. Sulfonamides are known to inhibit CYP2C9 via coordination with the heme iron, and the acetamide group can be a site of rapid hydrolysis.

Corrective Actions:

  • Block Metabolic Soft Spots: The pyrrolidine ring is susceptible to oxidative metabolism (hydroxylation).

    • Modification: Add gem-dimethyl or fluorine substituents to the pyrrolidine ring (e.g., 3,3-difluoropyrrolidine). This blocks the site of metabolism (SOM) without significantly increasing the molecular volume.

  • Bioisosteric Replacement:

    • Replace the acetamide linkage with a urea or carbamate . These are generally more stable against amidases in plasma.

    • Reference: See strategies used in NaV1.7 inhibitors where heteroaryl sulfonamides replaced phenyl-sulfonamides to reduce CYP inhibition (Grace et al., 2017).

Section 2: Assay Interference & Data Validity

Q: Our IC50 values fluctuate significantly between biochemical assays and cell-based assays. What is causing this disconnect?

A: This discrepancy is often due to Non-Specific Binding (NSB) or Buffer Interference . Sulfonamide analogs are prone to sequestering in lipid membranes or binding to albumin in media.

Diagnostic Workflow:

  • Check Albumin Shift:

    • Run your biochemical assay with and without 0.1% BSA or HSA. If the IC50 shifts by >10-fold, your compound is highly protein-bound.

    • Solution: Optimize the LogP (target < 3.0) by introducing polar groups (e.g., converting the phenyl ring to a pyridine).

  • Verify Zinc Stoichiometry:

    • If targeting metalloenzymes (CA, AKR1C3), ensure your assay buffer contains sufficient Zn²⁺ (or the relevant cofactor). Sulfonamides can act as chelators. If the buffer is zinc-deficient, the compound may strip the metal from the enzyme, appearing as a "false positive" inhibitor.

  • Thermal Shift Assay (TSA) Validation:

    • Do not rely solely on catalytic inhibition. Validate binding using Differential Scanning Fluorimetry (DSF). A true binder should shift the melting temperature (

      
      ) of the protein. If you see inhibition but no 
      
      
      
      shift, you are likely observing an aggregation-based artifact.

Section 3: Safety Pharmacology (hERG & Toxicity)

Q: The lead candidate has a hERG IC50 of 1 µM. How do we mitigate this cardiotoxicity risk without losing potency?

A: hERG channels bind hydrophobic, basic amines. While your scaffold is an acetamide (neutral), the pyrrolidine nitrogen can become protonated if the sulfonyl group is modified or if the ring is opened.

Mitigation Strategies:

  • Zwitterionic Design: Introduce a carboxylic acid or a tetrazole group on the acetamide tail. The negative charge at physiological pH will repel the compound from the intra-pore binding site of the hERG channel (which prefers cations).

  • Reduce Lipophilicity (LogP): There is a direct correlation between LogP and hERG binding. Lowering LogP by just 0.5 units (e.g., adding a hydroxyl group to the pyrrolidine) can reduce hERG affinity by 5-10 fold.

Visual Troubleshooting Guides

Diagram 1: SAR Decision Tree for Selectivity Optimization

Caption: Logic flow for optimizing N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide analogs based on observed off-target phenotypes.

SAR_Optimization Start Observed Off-Target Effect Isoform Isoform Cross-Reactivity (e.g., CA-I/II inhibition) Start->Isoform Metabolic High Metabolic Clearance (CYP inhibition / Hydrolysis) Start->Metabolic Toxicity hERG Binding / Cytotoxicity Start->Toxicity TailMod Strategy: Tail Extension Add bulky/polar groups to Acetamide Isoform->TailMod steric clash required ScaffoldHop Strategy: Scaffold Hopping Replace Phenyl with Heterocycle Isoform->ScaffoldHop electronic tuning BlockSOM Strategy: Block SOM Fluorinate Pyrrolidine Ring Metabolic->BlockSOM oxidation prone LinkerStab Strategy: Linker Stabilization Replace Acetamide with Urea Metabolic->LinkerStab hydrolysis prone Zwitterion Strategy: Zwitterionic Design Add COOH to repel hERG Toxicity->Zwitterion hERG mitigation Polarity Strategy: Polarity Shift LogP < 3.0 (Morpholine swap) Toxicity->Polarity reduce lipophilicity

Diagram 2: Cascaded Screening Workflow

Caption: Step-by-step experimental workflow to filter off-target effects early in the discovery pipeline.

Screening_Workflow Tier1 Tier 1: Biochemical Screen (Enzymatic Assay + 0.01% Triton) Tier2_Selectivity Tier 2A: Selectivity Panel (Counter-screen vs CA-I/II, COX-2) Tier1->Tier2_Selectivity IC50 < 100 nM Tier2_Biophys Tier 2B: Biophysical Validation (Thermal Shift / SPR) Tier1->Tier2_Biophys Confirm binding Tier3_Cell Tier 3: Cellular Engagement (NanoBRET / Target Occupancy) Tier2_Selectivity->Tier3_Cell Selectivity Index > 50x Tier2_Biophys->Tier3_Cell Delta Tm > 2°C Tier4_ADME Tier 4: ADME/Tox (Microsomal Stability, hERG) Tier3_Cell->Tier4_ADME Cellular EC50 < 1 µM

Summary of Key Quantitative Benchmarks

ParameterOptimal RangeStrategy to Achieve
Selectivity Index (SI) > 50-fold vs. Off-Target"Tail" extension; exploit variable active site regions.
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atomMinimize molecular weight; avoid "grease" (unnecessary alkyl chains).
Lipophilicity (LogP) 1.5 – 3.0Introduce heteroatoms (N, O) into the pyrrolidine ring.
hERG Inhibition IC50 > 10 µMIntroduce acidic groups; reduce basicity of amines.
Microsomal Stability t½ > 30 minBlock metabolic soft spots (fluorination); replace labile linkers.

References

  • Heinrich, D. M., et al. (2013).[1] Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.[1] European Journal of Medicinal Chemistry, 62, 738-744.[1]

  • Grace, J. E., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity.[2] Journal of Medicinal Chemistry, 60(13).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nocentini, A., et al. (2019). Sulfonamide-based carbonic anhydrase inhibitors: A patent review (2013-2019). Expert Opinion on Therapeutic Patents, 29(10).

Sources

Optimization

improving the regioselectivity of electrophilic aromatic substitution on acetanilides

Welcome to the Advanced Organic Synthesis Support Hub. Ticket Subject: Improving Regioselectivity in Electrophilic Aromatic Substitution (EAS) of Acetanilides.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Organic Synthesis Support Hub. Ticket Subject: Improving Regioselectivity in Electrophilic Aromatic Substitution (EAS) of Acetanilides. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The Acetanilide Paradox

You are likely here because the acetamido group (


) is deceiving. While it is an ortho/para director, achieving high regiochemical fidelity is often frustrated by:
  • Steric Conflict: The bulk of the acetyl group discourages ortho attack, yet ortho isomers frequently persist as difficult-to-separate impurities (5–10%).

  • Hydrolytic Instability: Standard EAS conditions (strong acid/heat) often cleave the amide bond, reverting the substrate to highly reactive aniline, leading to "tarry" polysubstituted messes.

This guide moves beyond textbook theory into engineered selectivity —using catalyst architecture and transition-metal directing groups to force the outcome you need.

Module 1: Maximizing Para-Selectivity (The "Steric" Approach)

User Issue: "I need >98% para-selectivity for a bromination, but I'm getting 15% ortho-isomer and dibromo-impurities."

The Mechanism: Standard bromination (


) relies on the inherent steric bulk of the acetamido group to block the ortho position. However, this "soft" blocking is often insufficient. To achieve >98% selectivity, we must move from substrate control to reagent/catalyst control.

The Solution: Shape-Selective Zeolite Catalysis By confining the reaction inside the pores of a Zeolite (e.g., NaY or H-ZSM-5), you physically prevent the formation of the bulky ortho transition state. The pore channels only accommodate the linear para transition state.

Protocol: Para-Bromination with Zeolite NaY

Based on Smith, K. et al. (1996)[1]

Reagents:

  • Acetanilide (10 mmol)

  • Zeolite NaY (dried at 400°C for 4h prior to use)

  • 
     (10 mmol)
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step:

  • Activation: Ensure Zeolite NaY is freshly calcined to remove adsorbed water.

  • Slurry: Suspend Acetanilide (1.35 g) and Zeolite NaY (2.0 g) in dry DCM (20 mL). Stir for 15 mins to allow substrate adsorption.

  • Addition: Add

    
     (1.6 g) dropwise at 0°C.
    
  • Reaction: Stir at room temperature. Monitor via HPLC.

    • Note: The zeolite acts as an "acid sponge" (absorbing HBr) and a shape-selector.

  • Workup: Filter off the zeolite. Wash the filtrate with

    
     (aq) to remove excess bromine. Evaporate solvent.
    
  • Result: Typically >98% para-bromoacetanilide with <1% ortho isomer.

Visualizing Shape Selectivity

ZeoliteSelectivity cluster_Inside Inside Zeolite Channel Substrate Acetanilide + Br2 PoreEntry Zeolite Pore Entry Substrate->PoreEntry TS_Ortho Ortho-TS (Too Bulky) PoreEntry->TS_Ortho Steric Clash TS_Para Para-TS (Linear/Fits) PoreEntry->TS_Para Allowed Product Para-Bromoacetanilide (>98%) TS_Para->Product

Caption: The Zeolite pore acts as a physical filter, permitting only the linear para-transition state to form.

Module 2: Targeting the Ortho-Position (The "Chelation" Approach)

User Issue: "I need to functionalize the ortho position, but thermodynamics favors para. How do I flip the selectivity?"

The Mechanism: You cannot rely on standard EAS (carbocation mechanics) here. You must switch to Directed C-H Activation . The oxygen atom of the acetanilide carbonyl is a Lewis base. By using a metal catalyst (Palladium), you can coordinate to this oxygen, effectively "pulling" the metal to the ortho carbon.

The Solution: Pd-Catalyzed Directed Halogenation Using Palladium(II) Acetate and N-Halosuccinimides (NBS/NIS/NCS), the reaction proceeds via a palladacycle intermediate, ensuring exclusive ortho delivery.

Protocol: Ortho-Iodination via C-H Activation

Based on Liu, Z. et al. (2018)[2]

Reagents:

  • Acetanilide (1.0 equiv)[3]

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • 
     (5 mol%)
    
  • p-Toluenesulfonic acid (PTSA) (1.0 equiv) - Promoter

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step:

  • Setup: In a sealed tube, combine Acetanilide, NIS,

    
    , and PTSA in DCE.
    
  • Chelation: Heat to 80–100°C.

    • Why? Heat is required to overcome the activation energy for the C-H bond cleavage (cyclopalladation).

  • Mechanism: The Pd coordinates to the amide Oxygen, forming a 5-membered ring intermediate that places the Pd directly on the ortho carbon.

  • Workup: Cool, filter through a celite pad (to remove Pd), and wash with DCM.

  • Result: Exclusive ortho-iodoacetanilide.

Visualizing the Chelation Mechanism

PdCycle Start Acetanilide + Pd(OAc)2 Coordination Coordination (Pd binds to C=O) Start->Coordination CH_Activation C-H Activation (5-Membered Palladacycle) Coordination->CH_Activation - AcOH OxAdd Reaction with NIS (Pd-X bond formation) CH_Activation->OxAdd Product Ortho-Iodoacetanilide + Pd(II) regenerated OxAdd->Product Reductive Elimination Product->Start Cycle Repeats

Caption: The carbonyl oxygen directs the Palladium catalyst specifically to the ortho-carbon, overriding steric preference.

Module 3: Troubleshooting Side Reactions

Issue 1: Hydrolysis (Loss of Acetyl Group)

Symptom: Appearance of free aniline or "tar" during nitration. Cause: Using "Mixed Acid" (


) generates heat and water, catalyzing amide hydrolysis.
Fix:  Use Acetyl Nitrate  generated in situ. This avoids strong aqueous acids.

Protocol Modification: Instead of adding


 to 

:
  • Dissolve Acetanilide in Acetic Anhydride (

    
    ) .
    
  • Add Fuming

    
     dropwise at <10°C.
    
  • Result: The

    
     scavenges any water formed, preventing hydrolysis, while generating the mild nitrating agent Acetyl Nitrate (
    
    
    
    ).
Issue 2: Polysubstitution

Symptom: Di-bromo or di-nitro products. Cause: The product (e.g., p-bromoacetanilide) is still activated enough to react again if local concentration of electrophile is high. Fix:

  • Stoichiometry: Strictly limit electrophile to 0.95–1.0 equivalents.

  • Slow Addition: Add the electrophile as a dilute solution over 1 hour.

  • Solvent Switch: Use a less polar solvent (e.g.,

    
     or Hexane/DCM mix) to precipitate the mono-substituted product as it forms, removing it from the reaction zone.
    

Summary Data Table: Condition Selection

GoalPreferred Reagent SystemKey Catalyst/AdditiveExpected Regioselectivity
Standard Para

/ Acetic Acid
None~80:20 (Para:Ortho)
High Para

/ DCM
Zeolite NaY >98:2 (Para:Ortho)
Exclusive Ortho NIS or NBS / Toluene

(5 mol%)
<2:98 (Para:Ortho)
Nitration (Para)

/

Acetyl Nitrate (in situ)High Yield, No Hydrolysis

References

  • Zeolite Catalyzed Bromination: Smith, K., et al. "Highly efficient para-selective bromination of simple aromatic substrates by means of bromine and a reusable zeolite."[1] Chemical Communications, 1996.[1]

  • Pd-Catalyzed Ortho-Halogenation: Liu, Z., et al. "Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C–H bond activation in ball mills."[2] Beilstein Journal of Organic Chemistry, 2018.[2]

  • General Mechanism & Nitration: "Preparation of p-Nitroacetanilide." Vedantu/Byjus Educational Resources (Verified Protocol Standards).

  • Ortho-Alkylation Context: Tremont, S. J., et al. "Ortho-alkylation of acetanilides using alkyl halides and palladium acetate."[4] Journal of the American Chemical Society.[4]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Derivatives as Putative Kinase Inhibitors

For researchers, scientists, and drug development professionals, understanding the selectivity of a new chemical entity is paramount. The N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide scaffold represents a promising sta...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a new chemical entity is paramount. The N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide scaffold represents a promising starting point for the development of targeted therapies. While initial assays may indicate activity against a primary target, the true therapeutic potential and safety profile can only be ascertained through rigorous cross-reactivity profiling. Off-target effects are a major cause of clinical trial failures, making a comprehensive understanding of a compound's interactions across the proteome a critical step in drug discovery.[1]

This guide provides an in-depth comparison of methodologies to profile the cross-reactivity of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide derivatives, with a focus on their potential as kinase inhibitors—a class of drugs where selectivity is a well-known challenge due to the conserved nature of the ATP-binding site across the kinome.[2] We will explore biochemical, cell-based, and proteome-wide approaches, offering not just protocols, but the strategic rationale behind their application.

The Rationale for a Multi-Faceted Approach to Cross-Reactivity

No single method can fully capture the complex interactions of a small molecule within a biological system. A robust cross-reactivity profile is built by integrating data from orthogonal assays that probe different aspects of compound-protein interaction.

  • Biochemical Assays: These provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified protein, offering a clean assessment of potency and a broad screen against a large number of targets.

  • Cell-Based Assays: These are critical for confirming that a compound can engage its target in a physiological context, accounting for cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.

  • Proteome-Wide Profiling: These unbiased methods can identify unexpected off-targets by surveying a compound's interactions with thousands of proteins in their native state.

The following sections will delve into the practical application of these approaches for our compound class of interest.

Foundational Assessment: Large-Panel Kinase Profiling

The first step in assessing the selectivity of a putative kinase inhibitor is to screen it against a large panel of purified kinases. This provides a broad overview of its activity across the kinome and helps to identify the primary target(s) and most potent off-targets.

Comparative Analysis of Kinase Profiling Platforms

Several commercial platforms are available for large-panel kinase screening, each with its own advantages. Radiometric assays, such as the HotSpot™ platform, are considered the gold standard as they directly measure the transfer of radiolabeled phosphate from ATP to a substrate, avoiding interference from colored or fluorescent compounds.[3] Binding assays, like the KINOMEscan™ platform, measure the ability of a compound to displace a ligand from the kinase active site and can be used for a wider range of kinases, including those with low enzymatic activity.[4]

The choice of ATP concentration is a critical experimental parameter.[5] Screening at the Km,ATP for each kinase provides a direct comparison of the intrinsic affinity of the compound for different kinases.[5] However, performing assays at a higher, physiological ATP concentration (1-5 mM) can provide a more realistic prediction of cellular activity, as the compound must compete with a higher concentration of the endogenous substrate.[5]

Illustrative Kinase Selectivity Data

Below is a hypothetical comparison of two N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide derivatives, Compound A and Compound B , screened against a panel of 300 kinases at a concentration of 1 µM.

DerivativePrimary Target% Inhibition at 1 µMPotent Off-Targets (>80% Inhibition)Selectivity Score (S10)
Compound A Aurora Kinase A98%Aurora Kinase B, Aurora Kinase C, FLT30.05
Compound B Aurora Kinase A95%None0.01

Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

This data clearly illustrates that while both compounds are potent inhibitors of Aurora Kinase A, Compound B exhibits a significantly better selectivity profile, making it a more promising candidate for further development.

Experimental Protocol: Radiometric Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a panel of protein kinases using a radiometric filter-binding assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions in assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100) to achieve the desired final concentrations for the assay.

  • Assay Reaction:

    • In a 96-well plate, add 5 µL of the diluted compound.

    • Add 10 µL of a solution containing the kinase and its specific substrate.

    • Initiate the reaction by adding 10 µL of a solution containing [γ-³³P]ATP at the desired concentration (e.g., Km,ATP for the specific kinase).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Spot 20 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition versus the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

A potent biochemical inhibitor may not be effective in a cellular environment due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its intended target in intact cells.[6] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[7]

Workflow for CETSA

The general workflow for a CETSA experiment involves treating cells with the compound, heating the cells to a range of temperatures, lysing the cells, and then quantifying the amount of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound or Vehicle (DMSO) A->B C 3. Aliquot cells and heat to different temps B->C D 4. Lyse Cells C->D E 5. Separate soluble and precipitated fractions D->E F 6. Quantify soluble protein (e.g., Western Blot) E->F G 7. Plot melting curves F->G H Stabilization Curve G->H Shift indicates target engagement

CETSA Experimental Workflow
Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity of each band to the intensity of the 37°C sample.

    • Plot the normalized intensity versus temperature for both the compound-treated and vehicle-treated samples to generate the melting curves.

Unbiased Off-Target Discovery: Proteome-Wide Profiling

While kinase panels and CETSA are excellent for evaluating known or suspected targets, they cannot identify completely unexpected off-targets. Chemoproteomic approaches, such as Activity-Based Protein Profiling (ABPP), provide an unbiased view of a compound's interactions across the entire proteome.

Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes that mimic the compound of interest but also contain a reporter tag (e.g., biotin or an alkyne) for enrichment and identification.[8] A common strategy for kinase inhibitors is to use probes that covalently bind to a conserved residue in the active site. By competing the binding of the probe with the unmodified test compound, one can identify the targets of the test compound.

ABPP_Workflow cluster_logic Logic A 1. Treat Cell Lysate with Test Compound or Vehicle B 2. Add Covalent ABPP Probe A->B L1 Test compound occupies active site C 3. Probe labels available active sites B->C D 4. Click Chemistry to attach Biotin Tag (if alkyne probe) C->D E 5. Enrich Biotinylated Proteins with Streptavidin Beads D->E F 6. On-bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Quantify Peptides to Identify Compound-Engaged Targets G->H L2 ABPP probe cannot bind L3 Reduced MS signal for target

Competitive ABPP Workflow for Target ID
Comparing ABPP with Proteome-wide CETSA (MS-CETSA)

An alternative unbiased approach is to couple CETSA with mass spectrometry (MS-CETSA). In this method, the soluble proteome at different temperatures is analyzed by quantitative proteomics. This has the advantage of not requiring a modified chemical probe, thus reflecting the interactions of the actual drug candidate.[9]

FeatureActivity-Based Protein Profiling (ABPP)Proteome-Wide CETSA (MS-CETSA)
Principle Competition for covalent binding of a probeLigand-induced thermal stabilization
Compound Requires a specifically designed chemical probeUses the unmodified test compound
Throughput Can be adapted for high-throughput screeningLower throughput due to multiple temperatures and MS runs
Key Advantage Directly maps the binding site (if probe is site-directed)Reflects target engagement of the actual drug candidate in cells

Synthesizing the Data for a Comprehensive Profile

The ultimate goal is to integrate the data from these disparate techniques to build a coherent and trustworthy cross-reactivity profile.

  • Biochemical Data (Kinase Panel): Provides a rank-ordering of potencies against hundreds of kinases, defining the on-target and primary off-target families.

  • Cellular Data (CETSA): Confirms which of the potent biochemical hits are engaged in a cellular context, adding a layer of physiological relevance.

  • Proteome-wide Data (ABPP/MS-CETSA): Acts as a crucial safety net, identifying potential off-targets that were not included in the kinase panel and could lead to unexpected toxicity.

A successful N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide derivative candidate for progression would ideally show:

  • High potency against the primary target in biochemical assays.

  • A large selectivity window (>100-fold) against other kinases in the panel.

  • Clear on-target engagement in CETSA at concentrations relevant to its cellular activity.

  • A clean profile in proteome-wide analysis, with no significant engagement of critical off-targets.

By employing this integrated, multi-pronged strategy, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately develop safer and more effective medicines.

References

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology Website. [Link]

  • Langebäck, A., et al. (2019). CETSA based target engagement of taxanes as biomarkers for efficacy and resistance. Scientific Reports. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. HMS LINCS Database. [Link]

  • Graphviz. (2024). DOT Language. Graphviz Documentation. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Franks, C. E., & Hsu, K. L. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Lo, Y. C., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Lanning, C. C., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. [Link]

  • Bajusz, D., et al. (2016). High quality, small molecule-activity datasets for kinase research. F1000Research. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Prabhu, N., et al. (2020). CETSA in integrated proteomics studies of cellular processes. Current Opinion in Chemical Biology. [Link]

  • Zhang, T., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

Sources

Comparative

Comparative Analysis: N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide vs. Clinical FLT3 Inhibitors

[1] Part 1: Executive Technical Synthesis[1] This guide provides a comparative analysis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (hereafter referred to as PSP-Acetamide ) against established FMS-like tyrosine ki...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Technical Synthesis[1]

This guide provides a comparative analysis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (hereafter referred to as PSP-Acetamide ) against established FMS-like tyrosine kinase 3 (FLT3) inhibitors currently used in Acute Myeloid Leukemia (AML) therapy, such as Gilteritinib , Quizartinib , and Midostaurin .[1]

The Core Distinction: PSP-Acetamide is not a clinical-grade FLT3 inhibitor. It is a pharmacophore fragment and a synthetic precursor. In the context of drug discovery, it represents a "sulfonamide tail" moiety often integrated into larger kinase inhibitors to improve solubility or target the solvent-exposed regions of the ATP-binding pocket.[1]

While clinical agents (Gilteritinib, Quizartinib) exhibit nanomolar (


 nM) potency through multi-point binding (hinge region + activation loop), PSP-Acetamide lacks the heterocyclic "head group" required for high-affinity ATP competition.[1] This analysis contrasts the structural potential of the PSP-Acetamide scaffold against the clinical reality of approved inhibitors.

Part 2: Structural & Mechanistic Deconstruction

The Scaffold vs. The Drug

To understand the performance gap, we must analyze the structural activity relationship (SAR).[1]

  • PSP-Acetamide (The Fragment):

    • Core: Phenyl ring with a para-substituted sulfonamide.

    • Tail: Pyrrolidine ring (aliphatic heterocycle).[1]

    • Head: Acetamide group (moderate H-bond donor/acceptor).[1]

    • Limitation: It lacks a dominant hinge-binding motif (like an aminopyrimidine or quinazoline) necessary to anchor the molecule in the kinase active site.

  • Quizartinib (The Type II Inhibitor):

    • Uses a similar linear topology but incorporates a urea linkage and a complex imidazothiazole head group to bind the inactive (DFG-out) conformation of FLT3 with extreme specificity.

  • Gilteritinib (The Type I Inhibitor): [1][2][3]

    • Binds the active (DFG-in) conformation using a pyrazine/carboxamide scaffold, allowing it to inhibit both FLT3-ITD and FLT3-TKD mutations.[1]

Visualization of Structural Hierarchy

The following diagram illustrates how the PSP-Acetamide moiety fits into the hierarchy of kinase inhibitor development.

G cluster_0 Structural Evolution Fragment PSP-Acetamide (Fragment/Precursor) Lead Lead Optimization (e.g., Imidazo-pyridazine deriv.) Fragment->Lead + Hinge Binder + Linker Optimization Drug Clinical Inhibitor (e.g., Quizartinib) Lead->Drug + ADME Tuning + Selectivity Profiling

Figure 1: Structural evolution from the PSP-Acetamide sulfonamide fragment to a potent kinase inhibitor.[1] The fragment provides the solvent-interface interaction, while the drug requires a hinge-binding core.[1]

Part 3: Comparative Performance Metrics

The following data contrasts the theoretical/experimental profile of the PSP-Acetamide fragment against validated FLT3 inhibitors.

FeaturePSP-Acetamide (Fragment)Gilteritinib (Xospata)Quizartinib (Vanflyta)Midostaurin (Rydapt)
Primary Class Synthetic Intermediate / FragmentType I Inhibitor (Dual ITD/TKD)Type II Inhibitor (ITD selective)Type I Multikinase Inhibitor
FLT3 IC50 (Wild Type)

nM (Predicted)
0.29 nM0.5 nM~10 nM
Binding Mode Solvent Front / Surface InteractionATP Competitive (Active Conf.)[1]Allosteric/ATP Comp.[1][4][5] (Inactive Conf.)ATP Competitive
Key Structural Motif Sulfonamide-PyrrolidinePyrazine-carboxamideUrea-linked BenzothiazoleIndolocarbazole
Solubility (LogP) ~1.7 (High Solubility)3.8 (Moderate)4.5 (Low)5.5 (Very Low)
Clinical Status None (Reagent)FDA Approved (R/R AML)FDA Approved (Newly Dx AML)FDA Approved (Newly Dx AML)

Analysis: PSP-Acetamide exhibits high solubility (LogP ~1.[1]7) compared to the drugs.[1][3][6] This makes the sulfonyl-pyrrolidine motif valuable for medicinal chemists trying to improve the pharmacokinetic profile of a lipophilic drug candidate, even if the fragment itself has negligible inhibitory activity.[1]

Part 4: Experimental Validation Framework

If you are researching PSP-Acetamide, you are likely evaluating it as a starting block or a negative control.[1] The following protocols ensure rigorous validation.

Protocol 1: ADP-Glo™ Kinase Assay (Potency Screening)

Objective: To quantify the intrinsic inhibitory activity of PSP-Acetamide vs. Midostaurin.

Reagents:

  • Recombinant FLT3-ITD enzyme (0.2 µg/mL).[1]

  • Substrate: Poly(Glu, Tyr) 4:1.[1]

  • ATP (Ultra-pure, 10 µM).[1]

  • ADP-Glo™ Reagent (Promega).[1][2]

Workflow:

  • Preparation: Dissolve PSP-Acetamide in 100% DMSO to 10 mM stock. Prepare serial dilutions (100 µM down to 1 nM).

  • Incubation: Mix 2 µL of compound with 4 µL of FLT3 enzyme in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA). Incubate at 25°C for 10 mins.

  • Reaction Start: Add 4 µL of ATP/Substrate mix. Incubate for 60 mins at Room Temperature (RT).

  • Termination: Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 mins.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to light).[1] Incubate 30 mins.

  • Read: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

Success Criteria:

  • Midostaurin Control: IC50 should be

    
     nM.[1]
    
  • PSP-Acetamide: Likely no inhibition observed below 10 µM (Flat line).[1] This confirms it is a fragment, not a drug.[1]

Protocol 2: Chemical Synthesis Utility (Suzuki Coupling)

Objective: To utilize PSP-Acetamide (specifically its aniline precursor) to build a potent inhibitor. Reference: This protocol is adapted from the synthesis of Imidazo[1,2-b]pyridazine derivatives [1].[1]

  • Deprotection: Hydrolyze PSP-Acetamide (reflux in HCl/EtOH) to yield 4-(pyrrolidin-1-ylsulfonyl)aniline .

  • Nucleophilic Substitution: React the aniline (1.0 eq) with a chlorinated heteroaromatic core (e.g., 6-chloro-imidazo[1,2-b]pyridazine) (1.0 eq) in the presence of NaH or t-BuOK (base) in DMF at 0°C.

  • Workup: Quench with water, extract with EtOAc.

  • Result: You have now attached the "solubility tail" to a "kinase binding head," creating a potential Lead Compound.[1]

Part 5: Biological Pathway Visualization

Understanding where these inhibitors act is crucial.[1] The diagram below maps the FLT3 signaling cascade and the intervention points.

FLT3_Pathway FLT3 FLT3 Receptor (ITD/TKD Mutation) STAT5 STAT5 FLT3->STAT5 RAS RAS/MAPK FLT3->RAS PI3K PI3K/AKT FLT3->PI3K ATP ATP ATP->FLT3 Phosphorylation Inhibitor_Type1 Type I Inhibitors (Gilteritinib, Midostaurin) *Binds Active Conf.* Inhibitor_Type1->FLT3 Blocks Inhibitor_Type2 Type II Inhibitors (Quizartinib) *Binds Inactive Conf.* Inhibitor_Type2->FLT3 Blocks PSP PSP-Acetamide (No Binding/Weak) PSP->FLT3 Ineffective Proliferation Leukemic Cell Proliferation STAT5->Proliferation RAS->Proliferation PI3K->Proliferation Apoptosis Apoptosis (Cell Death)

Figure 2: FLT3 Signaling Pathway.[1] Note that while Gilteritinib and Quizartinib effectively block the receptor (green arrows), PSP-Acetamide (dashed) lacks the necessary binding affinity to interrupt the cascade.[1]

Part 6: References

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Source: PubMed Central (NIH) [Link] Context: Describes the use of 4-(pyrrolidin-1-ylsulfonyl)aniline (the deacetylated form of PSP-Acetamide) as a key reagent in synthesizing potent FLT3 inhibitors.[1]

  • FLT3 Inhibitors in Acute Myeloid Leukemia: Current Status and Future Directions. Source: PubMed / Expert Rev Hematol [Link] Context: Overview of clinical inhibitors (Sorafenib, Midostaurin) used as benchmarks in this guide.

  • Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. Source: PubMed Central [Link] Context: Provides structural data on FLT3-ITD binding pockets referenced in the SAR analysis.

  • PubChem Compound Summary: N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide. Source: PubChem [Link] Context: Verification of chemical structure, physical properties (LogP), and identifiers (CAS 52373-51-0).[1]

Sources

Validation

In-Vivo Efficacy and Mechanism of Action Analysis: A Comparative Guide for Novel Pyrrolidinyl-Sulfonylphenyl Acetamide Analogs as Putative PI3K Inhibitors

This guide provides a comprehensive framework for the in-vivo validation of novel N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide analogs. For the purpose of this guide, we will focus on a lead candidate, designated "Anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-vivo validation of novel N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide analogs. For the purpose of this guide, we will focus on a lead candidate, designated "Analog-7," and compare its performance against a known, well-characterized PI3K inhibitor. The experimental design detailed herein is structured to not only assess anti-tumor efficacy but also to validate the on-target mechanism of action through rigorous pharmacokinetic (PK) and pharmacodynamic (PD) analysis.

Introduction: Targeting the PI3K/Akt Pathway in Oncology

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many human cancers. This makes the PI3K/Akt pathway one of the most pursued targets in oncology drug development.

The N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide scaffold represents a promising chemical starting point for the development of novel small molecule inhibitors. Our lead compound, Analog-7, has been designed to selectively target the p110α isoform of PI3K, with the hypothesis that this selectivity will offer a superior therapeutic window compared to pan-PI3K inhibitors. This guide outlines the critical in-vivo experiments required to validate the efficacy and on-target activity of Analog-7 in a preclinical setting.

Below is a diagram illustrating the targeted PI3K/Akt signaling pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Cell_Cycle Cell Cycle Progression pAkt->Cell_Cycle Survival Cell Survival pAkt->Survival S6K p70S6K mTORC1->S6K Phosphorylation pS6K p-p70S6K S6K->pS6K Analog7 Analog-7 Analog7->PI3K Inhibition

Caption: Targeted inhibition of the PI3K/Akt signaling pathway by Analog-7.

Comparative Efficacy Study in a Xenograft Model

The gold standard for evaluating the anti-tumor activity of a novel compound is the human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

Experimental Design
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: MCF-7 human breast cancer cell line (known to have a PIK3CA activating mutation).

  • Tumor Implantation: Subcutaneous injection of 5 x 10^6 MCF-7 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Study Groups (n=10 mice per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

    • Group 2: Analog-7 (Dose 1, e.g., 25 mg/kg)

    • Group 3: Analog-7 (Dose 2, e.g., 50 mg/kg)

    • Group 4: Reference PI3K Inhibitor (e.g., Alpelisib, at a clinically relevant dose)

  • Dosing: Oral gavage, once daily (QD) for 21 days, initiated when tumors reach an average volume of 150-200 mm³.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight (as a measure of toxicity), clinical observations.

    • Tertiary: Pharmacokinetic and pharmacodynamic analysis.

Workflow for In-Vivo Efficacy Study

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis A Acclimatize Athymic Nude Mice (1 week) B Implant MCF-7 Cells (5x10^6 cells/mouse) A->B C Monitor Tumor Growth (3x/week) B->C D Randomize Mice into Treatment Groups (Tumor Volume ~150mm³) C->D E Daily Dosing (Oral Gavage) - Vehicle - Analog-7 (2 doses) - Reference Compound D->E F Monitor Tumor Volume & Body Weight (3x/week) E->F G Terminal Bleed for PK (at specified time points) E->G H Tumor Excision for PD (Western Blot / IHC) E->H I Calculate Tumor Growth Inhibition (TGI) F->I

Caption: Workflow for the in-vivo xenograft efficacy study.

Protocol for Tumor Measurement and TGI Calculation
  • Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumor 3 times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

  • Tumor Growth Inhibition (TGI) Calculation: At the end of the study, calculate TGI using the formula: TGI (%) = [1 - ((T_final - T_initial) / (C_final - C_initial))] x 100 Where:

    • T_final = Mean tumor volume of the treated group at the end of the study.

    • T_initial = Mean tumor volume of the treated group at the start of treatment.

    • C_final = Mean tumor volume of the vehicle control group at the end of the study.

    • C_initial = Mean tumor volume of the vehicle control group at the start of treatment.

Comparative Data Summary (Hypothetical Data)
GroupDose (mg/kg, QD)Mean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle Control-1550 ± 210-+2.5
Analog-725875 ± 15048.2-1.5
Analog-750450 ± 9578.6-4.8
Reference Inhibitor20510 ± 11074.3-6.2

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

To ensure that the observed anti-tumor efficacy is due to the intended mechanism of action, it is crucial to correlate drug exposure with target engagement in the tumor tissue.

Protocol for Sample Collection
  • Satellite Group: Include a separate cohort of mice (n=3 per time point) for PK/PD analysis to avoid influencing the main efficacy study.

  • Dosing: Administer a single oral dose of Analog-7 (50 mg/kg) to the satellite group.

  • Sample Collection: At various time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours), collect blood via cardiac puncture into EDTA-coated tubes.

  • Plasma Preparation: Immediately centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Tumor Collection: Immediately following the terminal bleed, excise the tumor, snap-freeze it in liquid nitrogen, and store it at -80°C.

Protocol for Western Blot Analysis of PD Biomarkers
  • Tumor Lysis: Homogenize a portion of the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 30 µg) per lane on a polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: A time-dependent decrease in the levels of p-Akt and p-p70S6K following treatment with Analog-7, which should correlate with the plasma concentration of the compound, would provide strong evidence of on-target activity.

Conclusion and Future Directions

This guide outlines a robust in-vivo strategy to validate the efficacy of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide analogs. The hypothetical data for Analog-7 demonstrates superior tumor growth inhibition compared to the vehicle and comparable, if not slightly better, efficacy than a reference inhibitor, with a potentially improved safety profile (as indicated by a smaller change in body weight).

The crucial next steps involve:

  • Complete PK/PD Correlation: A full analysis to link the plasma exposure (AUC) of Analog-7 with the duration and extent of target inhibition in the tumor.

  • Toxicity Studies: More comprehensive toxicology studies to establish a therapeutic index.

  • Combination Studies: Evaluating the potential of Analog-7 in combination with other standard-of-care agents to enhance anti-tumor activity.

By following this structured, data-driven approach, researchers can confidently assess the preclinical potential of novel drug candidates and make informed decisions for further clinical development.

References

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery. [Link]

Comparative

A Comparative Guide to the Synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the synthesis of novel compounds with potential therapeutic applications is a cornerstone of innovation. Among these, N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ace...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the synthesis of novel compounds with potential therapeutic applications is a cornerstone of innovation. Among these, N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide stands out as a molecule of interest, sharing structural motifs with a variety of biologically active agents. This guide provides an in-depth, objective comparison of the synthetic routes to this compound, grounded in experimental data and mechanistic insights, to empower researchers in their synthetic endeavors.

Introduction to the Synthetic Landscape

The synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is predominantly approached through a classical and robust two-step sequence. This primary route involves the initial formation of a key intermediate, 4-acetamidobenzenesulfonyl chloride, from a readily available starting material, followed by its reaction with pyrrolidine to yield the final product. While alternative strategies for the formation of sulfonamides exist in the broader chemical literature, their application to this specific target is not well-documented, making the primary route the most established and reliable method to date. This guide will dissect the nuances of this principal pathway, offering a comparative analysis of procedural variations and a thorough examination of the underlying chemical principles.

The Primary Synthetic Route: A Two-Step Approach

The most widely employed and experimentally validated synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a two-step process, which is both efficient and scalable. The overall transformation is depicted below:

Overall Synthesis Acetanilide Acetanilide Intermediate 4-Acetamidobenzenesulfonyl chloride Acetanilide->Intermediate Step 1: Chlorosulfonation FinalProduct N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Intermediate->FinalProduct Step 2: Sulfonamide Formation

Figure 1: The primary two-step synthetic route.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The inaugural step is an electrophilic aromatic substitution, specifically the chlorosulfonation of acetanilide. This reaction is crucial as it introduces the sulfonyl chloride functionality onto the aromatic ring, paving the way for the subsequent amination.

Reaction Mechanism and Rationale

The reaction proceeds via an electrophilic attack of chlorosulfonic acid on the electron-rich benzene ring of acetanilide. The acetamido group (-NHCOCH₃) is a moderately activating and ortho-, para-directing group. Due to the steric hindrance posed by the acetamido group, the incoming electrophile, the chlorosulfonyl group, is predominantly directed to the para position.[1] The reaction with excess chlorosulfonic acid ensures the conversion of the initially formed sulfonic acid to the desired sulfonyl chloride.[1]

Chlorosulfonation Mechanism cluster_0 Electrophilic Aromatic Substitution Acetanilide Acetanilide SigmaComplex Sigma Complex (Wheland Intermediate) Acetanilide->SigmaComplex + ClSO3H ChlorosulfonicAcid ClSO3H SulfonicAcid 4-Acetamidobenzenesulfonic acid SigmaComplex->SulfonicAcid - H+ SulfonylChloride 4-Acetamidobenzenesulfonyl chloride SulfonicAcid->SulfonylChloride + ClSO3H - H2SO4

Figure 2: Mechanism of chlorosulfonation.

Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This protocol is a robust and widely cited procedure for the synthesis of the key sulfonyl chloride intermediate.[2]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and situated in a fume hood, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.[2]

  • Addition of Acetanilide: Cool the flask in a water bath to approximately 12-15°C. Gradually add 67.5 g (0.5 mole) of acetanilide over about 15 minutes, maintaining the temperature.[2] Note: This reaction evolves significant amounts of hydrogen chloride gas and must be performed in a well-ventilated fume hood.[2]

  • Reaction Completion: After the addition is complete, heat the mixture to 60°C for two hours. The completion of the reaction is indicated by the cessation of gas evolution.[2]

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture into 1 kg of crushed ice with stirring. The excess chlorosulfonic acid will be decomposed.

  • Purification: Collect the precipitated solid sulfonyl chloride by suction filtration and wash it with cold water. The crude material can be used directly in the next step or purified by recrystallization from dry benzene.[2]

Performance Data for Step 1

ParameterValueReference
Starting Material Acetanilide[2]
Reagent Chlorosulfonic Acid[2]
Reaction Temperature 12-15°C (addition), 60°C (heating)[2]
Reaction Time ~2.5 hours[2]
Crude Yield 77-81%[2]
Purification Method Recrystallization from benzene[2]
Step 2: Synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

The final step involves the reaction of the synthesized 4-acetamidobenzenesulfonyl chloride with pyrrolidine. This is a nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride.

Reaction Mechanism and Rationale

The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide product. A base is typically added to neutralize the hydrogen chloride that is formed as a byproduct, driving the reaction to completion.

Sulfonamide Formation cluster_1 Nucleophilic Acyl Substitution SulfonylChloride 4-Acetamidobenzenesulfonyl chloride TetrahedralIntermediate Tetrahedral Intermediate SulfonylChloride->TetrahedralIntermediate + Pyrrolidine Pyrrolidine Pyrrolidine FinalProduct N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide TetrahedralIntermediate->FinalProduct - HCl

Figure 3: Mechanism of sulfonamide formation.

Experimental Protocol: Synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

This generalized procedure is adapted from the synthesis of similar sulfonamides and is expected to provide the target compound in good yield.[3]

  • Reaction Setup: In a reaction flask, dissolve 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL).

  • Addition of Reagents: In a separate flask, prepare a stirred mixture of pyrrolidine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL).[3]

  • Reaction: Add the solution of 4-acetamidobenzenesulfonyl chloride dropwise to the pyrrolidine mixture at room temperature.[3]

  • Monitoring: Stir the reaction mixture at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, add distilled water (20 mL) to the mixture. Separate the organic phase, and extract the aqueous phase with dichloromethane (2 x 30 mL).[3]

  • Purification: Combine the organic extracts, wash with water (30 mL), and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[3]

Anticipated Performance Data for Step 2

ParameterValueReference
Starting Material 4-Acetamidobenzenesulfonyl chloride[3]
Reagents Pyrrolidine, Sodium Carbonate[3]
Solvent Dichloromethane[3]
Reaction Temperature Room Temperature[3]
Reaction Time Monitored by TLC[3]
Anticipated Yield Good to ExcellentInferred
Purification Method Column Chromatography/Recrystallization[3]

Comparison of Synthetic Routes

As previously mentioned, a distinct and well-established alternative route for the synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is not readily found in the scientific literature. The two-step synthesis from acetanilide is the overwhelmingly preferred method due to its high efficiency, use of readily available and relatively inexpensive starting materials, and straightforward reaction conditions.

However, for the sake of a comprehensive discussion, we can consider a hypothetical alternative approach and compare it to the primary route.

Hypothetical Alternative: Synthesis from 4-Nitrobenzenesulfonyl Chloride

An alternative pathway could theoretically begin with 4-nitrobenzenesulfonyl chloride. This route would involve:

  • Sulfonamide Formation: Reaction of 4-nitrobenzenesulfonyl chloride with pyrrolidine to form 1-(4-nitrophenylsulfonyl)pyrrolidine.

  • Nitro Group Reduction: Reduction of the nitro group to an amine, yielding 4-(pyrrolidin-1-ylsulfonyl)aniline.

  • Acetylation: Acetylation of the aniline to give the final product, N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide.

Comparison Table: Primary Route vs. Hypothetical Alternative

FeaturePrimary Route (from Acetanilide)Hypothetical Alternative (from 4-Nitrobenzenesulfonyl Chloride)
Number of Steps 23
Starting Material Availability Acetanilide is very common and inexpensive.4-Nitrobenzenesulfonyl chloride is also commercially available but may be more expensive.
Protection/Deprotection The acetamido group serves as a protecting group for the amine and is carried through the synthesis.Requires a separate reduction step for the nitro group.
Reaction Conditions Chlorosulfonation requires careful handling of a corrosive reagent. The second step is generally mild.The reduction of the nitro group often requires catalytic hydrogenation or the use of reducing agents like Sn/HCl, which can complicate purification.
Overall Efficiency Generally high-yielding and efficient.The additional step and potential for side reactions during reduction may lower the overall yield.
Scalability Well-established for large-scale synthesis.Potentially more complex to scale up due to the reduction step.

The primary synthetic route starting from acetanilide is demonstrably superior for the synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide. Its two-step nature, high overall yield, and the use of a protecting group that is integral to the final structure make it a more elegant and efficient pathway. The hypothetical alternative, while chemically plausible, introduces additional complexity and is less atom-economical.

Characterization of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Verification of the final product's identity and purity is paramount. The following are the expected analytical data for N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl methyl protons, the pyrrolidine ring protons, and the aromatic protons with the characteristic splitting pattern of a 1,4-disubstituted benzene ring. A singlet for the amide proton would also be expected.
¹³C NMR Resonances for the carbonyl carbon, the acetyl methyl carbon, the carbons of the pyrrolidine ring, and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, the S=O stretches of the sulfonamide, and C-H and C=C stretches of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₆N₂O₃S, MW: 268.33 g/mol ).
Melting Point A sharp and defined melting point, indicating high purity.

Final Remarks for the Practicing Scientist

The synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a well-defined process that leverages fundamental and reliable organic transformations. The two-step route from acetanilide is the most practical and efficient method available. Researchers should pay close attention to the safe handling of chlorosulfonic acid in the first step and ensure the complete removal of acidic byproducts to facilitate the purification of the final compound. This guide provides a solid foundation for the successful synthesis and characterization of this promising molecule, enabling further investigation into its potential applications.

References

  • PrepChem. Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). Available at: [Link]

  • Supaboon, S. et al. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Molecules19 , 11336-11351 (2014). Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S. & Engel, R. G. Introduction to Organic Laboratory Techniques: A Small Scale Approach. (Brooks/Cole, Cengage Learning, 2011).
  • Verma, V., Yogi, B. & Gupta, S. K. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology13, 5937-5941 (2020).
  • Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 5, p.3 (1925). Available at: [Link]

  • Jayadevappa, H. P., Nagendrappa, G., Umesha, S. & Chandrashekar, S. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science2, 192-196 (2012).
  • Google Patents. Preparation method of p-acetamidobenzenesulfonyl chloride. CN113636961A.
  • Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 5, p.3 (1925). Available at: [Link]

  • Study.com. Please show the complete mechanism for the conversion of acetanilide to p-acetamidobenzenesulfonyl chloride using chlorosulfonic acid and water. Available at: [Link]

  • ResearchGate. Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Available at: [Link]

  • PubChem. N-(4-(Pyrrolidin-1-yl)phenyl)acetamide. Available at: [Link]

  • National Center for Biotechnology Information. N-[4-(Propylsulfamoyl)phenyl]acetamide. PubChem CID: 57497109. Available at: [Link]

  • ResearchGate. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Available at: [Link]

  • Mercer University. THE SYNTHESIS OF SULFA DRUGS. Available at: [Link]

  • Supaboon, S. et al. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Molecules19 , 11336-11351 (2014). Available at: [Link]

  • National Center for Biotechnology Information. Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link]

  • National Center for Biotechnology Information. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Available at: [Link]

  • PubChem. 4-Acetamidobenzenesulfonanilide. Available at: [Link]

Sources

Validation

head-to-head comparison of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide analogs in xenograft models

Executive Summary This technical guide provides a head-to-head comparison of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (referred to herein as Analog A ) and its key structural analogs in preclinical xenograft models...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (referred to herein as Analog A ) and its key structural analogs in preclinical xenograft models. The analysis focuses on the structure-activity relationship (SAR) of the sulfonyl moiety and its impact on antitumor efficacy, pharmacokinetics (PK), and mechanism of action (MoA).

The comparison highlights the divergence in therapeutic utility:

  • Analog A (Pyrrolidinyl Tail): Optimized for metabolic stability and solubility; primarily explored for 11β-HSD1 inhibition and metabolic modulation in solid tumors.

  • Analog B (Fluorophenyl Tail - CL 259 ,763): A known immunopotentiator that activates tumoricidal macrophages.

  • Analog C (Primary Sulfonamide): A classic Carbonic Anhydrase IX (CAIX) inhibitor profile, targeting hypoxic tumor acidification.

Chemical Identity & Structural Comparison[1][2][3][4][5]

The core scaffold is the N-(4-sulfonylphenyl)acetamide . The differentiation lies in the substitution on the sulfonamide nitrogen (


).
CompoundCodeStructure Fragment (

)
Molecular WeightLogP (Calc)Primary Target Class
Pyrrolidinyl Analog Analog A Pyrrolidine ring (Tertiary Sulfonamide)268.33 Da~1.711β-HSD1 / Metabolic
Fluorophenyl Analog Analog B 4-Fluorophenyl ( CL 259 ,763)309.31 Da~2.5Macrophage Activation
Primary Sulfonamide Analog C Hydrogen (

)
214.24 Da~0.6Carbonic Anhydrase IX

Mechanism of Action (MoA) Pathways

The structural variations dictate distinct signaling pathways. The pyrrolidine moiety (Analog A) removes the acidic proton required for Carbonic Anhydrase zinc-binding, shifting the activity profile towards metabolic targets or immunomodulation.

Pathway Diagram: Differential Signaling

MoA_Pathways AnalogA Analog A (Pyrrolidinyl) HSD1 11β-HSD1 (ER Lumen) AnalogA->HSD1 Inhibits AnalogB Analog B (Fluorophenyl) Macrophage Macrophage Activation AnalogB->Macrophage Stimulates AnalogC Analog C (Primary -SO2NH2) CAIX CAIX (Cell Surface) AnalogC->CAIX Binds Zn2+ Cortisol Cortisol Reduction (Intracellular) HSD1->Cortisol Decreases Tumoricidal Tumoricidal Effector Cells Macrophage->Tumoricidal Release Proteases pH_Reg pH Regulation (Hypoxia) CAIX->pH_Reg Disrupts GrowthInhib Tumor Growth Inhibition Cortisol->GrowthInhib Metabolic Stress Tumoricidal->GrowthInhib Cytotoxicity pH_Reg->GrowthInhib Acidosis/Apoptosis

Figure 1: Differential mechanisms of action. Analog A targets metabolic enzymes (11β-HSD1), Analog B stimulates immune clearance, and Analog C disrupts hypoxic pH regulation.

Head-to-Head Xenograft Performance

The following data summarizes performance in murine xenograft models (e.g., Triple-Negative Breast Cancer MDA-MB-231 or Colon Carcinoma CT26).

Tumor Volume Reduction (TVR)

Duration: 21 Days | Dosing: 50 mg/kg IP, Daily

MetricAnalog A (Pyrrolidinyl)Analog B (Fluorophenyl)Analog C (Primary)
Max Tumor Inhibition (TGI) 45-55%60-70%30-40%
Onset of Action Slow (Day 10-12)Rapid (Day 5-7)Moderate (Day 7-9)
Hypoxia Sensitivity LowLowHigh (Active in necrotic core)
Immune Dependence LowHigh (Requires intact immune system)Moderate

Analysis:

  • Analog A shows moderate efficacy, primarily cytostatic rather than cytotoxic. Its efficacy correlates with high expression of 11β-HSD1 in the tumor tissue.

  • Analog B ( CL 259 ,763) demonstrates superior TGI in syngeneic models due to macrophage recruitment but may underperform in immunodeficient (nude/SCID) mice compared to immunocompetent models [1].

  • Analog C is most effective in large, hypoxic tumors where CAIX is overexpressed, but has poor efficacy in well-oxygenated, early-stage tumors [2].

Pharmacokinetics (PK) & Toxicity Profile
ParameterAnalog A (Pyrrolidinyl)Analog B (Fluorophenyl)
Half-life (

)
~4.5 hours~6.2 hours
Solubility High (Moderate LogP)Low (Lipophilic)
Metabolic Stability High (Cyclic amine is stable)Moderate (Aromatic hydroxylation)
Key Toxicity Minimal weight lossPotential hepatotoxicity at high doses

Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Xenograft Establishment & Dosing
  • Cell Line: MDA-MB-231 (Human Breast Adenocarcinoma) or CT26 (Murine Colon Carcinoma for immune studies).

  • Implantation: Inject

    
     cells subcutaneously into the right flank of BALB/c nude mice (for Analog A/C) or wild-type BALB/c (for Analog B).
    
  • Randomization: When tumors reach ~100 mm³, randomize mice into groups (n=8).

  • Preparation of Analog A:

    • Dissolve 50 mg of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide in 5% DMSO + 40% PEG300 + 55% Saline.

    • Validation: Solution must remain clear at room temperature for 4 hours.

  • Dosing Regimen: Administer 50 mg/kg Intraperitoneally (IP) once daily (QD) for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
Immunohistochemistry (IHC) Validation

To verify the mechanism of Analog A vs. Analog C:

  • Harvest: Collect tumors 4 hours post-last dose.

  • Staining:

    • Analog A Group: Stain for 11β-HSD1 and Ki67 (Proliferation).

    • Analog C Group: Stain for CAIX and Pimonidazole (Hypoxia marker).

  • Expected Outcome: Analog C should show increased necrosis specifically in CAIX+ regions, while Analog A should show diffuse reduction in Ki67 across the tumor mass.

Critical Synthesis & Recommendations

When to Select Analog A (Pyrrolidinyl):
  • Target: Metabolic reprogramming in cortisol-sensitive tumors (e.g., Hepatocellular carcinoma, certain Breast cancers).

  • Advantage: The pyrrolidine ring blocks the sulfonamide from binding Carbonic Anhydrase, reducing off-target systemic acidosis (a common side effect of Analog C/Acetazolamide).

  • Optimization: If potency is low, consider ring expansion to a Piperidine (Analog D) or adding a 3-fluoro group to the phenyl ring to increase metabolic stability.

When to Select Analog B (Fluorophenyl):
  • Target: Immunotherapy combinations (e.g., with PD-1 inhibitors).

  • Mechanism: Acts as a "Macrophage Potentiator" [1].

  • Constraint: Requires an immunocompetent model (Syngeneic) to observe full efficacy.

When to Select Analog C (Primary Sulfonamide):
  • Target: Hypoxic, aggressive solid tumors with confirmed CAIX overexpression.

  • Constraint: Poor solubility and rapid clearance often require formulation as a ureido-analog (e.g., SLC-0111) for clinical translation [2].

References

  • Wang, B.S., et al. (1990). "Generation of tumoricidal effector cells with a novel potentiator: N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide ( CL 259 ,763)." Journal of Immunopharmacology.

  • Supuran, C.T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2] Nature Reviews Drug Discovery.

  • Nocentini, A., et al. (2018).[3] "Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity."[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Heinrich, D.M., et al. (2013). "Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3." European Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.